Product packaging for N-(Pyridin-4-yl)isonicotinamide(Cat. No.:CAS No. 64479-78-3)

N-(Pyridin-4-yl)isonicotinamide

Cat. No.: B1226781
CAS No.: 64479-78-3
M. Wt: 199.21 g/mol
InChI Key: VEZNVMFOOMYSBF-UHFFFAOYSA-N
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Description

N-(Pyridin-4-yl)isonicotinamide, also known as this compound, is a useful research compound. Its molecular formula is C11H9N3O and its molecular weight is 199.21 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9N3O B1226781 N-(Pyridin-4-yl)isonicotinamide CAS No. 64479-78-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-pyridin-4-ylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c15-11(9-1-5-12-6-2-9)14-10-3-7-13-8-4-10/h1-8H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZNVMFOOMYSBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396024
Record name N-pyridin-4-ylpyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64479-78-3
Record name N-pyridin-4-ylpyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of N-(Pyridin-4-yl)isonicotinamide from isonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

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N-(Pyridin-4-yl)isonicotinamide molecular structure and conformation

Author: BenchChem Technical Support Team. Date: January 2026

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IUPAC name and synonyms for N-(Pyridin-4-yl)isonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Commencing IUPAC Naming

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N-(Pyridin-4-yl)isonicotinamide: A Journey from a Failed Antitubercular Candidate to a Versatile Building Block in Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery, Synthesis, and Evolving Applications of N-(Pyridin-4-yl)isonicotinamide

Abstract

Initially synthesized in the mid-20th century as part of a broad-scale investigation into novel chemotherapeutic agents for tuberculosis, this compound emerged from a rational drug design approach aimed at exploring the utility of the amide functional group in medicinal chemistry. While it ultimately proved to be a dead end in the search for effective antitubercular drugs, this molecule has found a second life in the realm of coordination chemistry and crystal engineering. Its unique structural features, characterized by two pyridine rings linked by an amide bridge, make it an excellent bidentate ligand for the construction of sophisticated coordination polymers and supramolecular assemblies. This guide provides a comprehensive overview of the discovery, synthesis, and historical evolution of this compound, offering a detailed experimental protocol for its original synthesis, an analysis of its physicochemical properties, and an exploration of its contemporary applications.

Historical Context and Discovery: The Quest for Novel Antitubercular Agents

The discovery of this compound is rooted in the intensive post-World War II efforts to develop new treatments for tuberculosis. A 1954 publication by T. S. Gardner, E. Wenis, and J. Lee, titled "The Synthesis of Compounds for the Chemotherapy of Tuberculosis. IV. The Amide Function," documents the initial synthesis of this compound[1][2]. This research was part of a systematic exploration of various amide and thioamide derivatives, driven by the success of other pyridine-containing compounds in medicine.

The rationale behind the synthesis of a series of pyridyl amides was to investigate the impact of the amide linkage on the biological activity of pyridine-based structures. However, the initial in vivo studies in mice revealed that while a number of amides and thioamides were prepared and tested, only thioisonicotinamide demonstrated notable activity against tuberculosis. This suggests that this compound was likely found to be inactive or to possess insignificant antitubercular properties in these early screenings, leading to its abandonment as a potential therapeutic agent for this disease.

Synthesis and Characterization

The original synthesis of this compound, as described by Gardner, Wenis, and Lee, is a classic example of nucleophilic acyl substitution. The procedure involves the reaction of isonicotinoyl chloride with 4-aminopyridine.

Synthesis of Isonicotinoyl Chloride (Precursor)

A common method for the preparation of isonicotinoyl chloride involves the reaction of isonicotinic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).

Experimental Protocol:

  • To a round-bottomed flask equipped with a condenser and a drying tube, add isonicotinic acid.

  • Cool the flask in an ice bath and add thionyl chloride portion-wise. An exothermic reaction will occur.

  • After the initial reaction subsides, heat the mixture to reflux for a period sufficient to ensure complete conversion (typically 1-2 hours).

  • Remove the excess thionyl chloride by distillation.

  • The resulting crystalline residue of isonicotinoyl chloride hydrochloride can be used directly or purified further.

Synthesis of this compound

The final step involves the amidation of isonicotinoyl chloride with 4-aminopyridine.

Experimental Protocol (Based on Gardner, Wenis, and Lee, 1954):

  • A solution of 4-aminopyridine in a suitable anhydrous solvent (e.g., pyridine) is prepared in a reaction flask.

  • Isonicotinoyl chloride hydrochloride is added portion-wise to the stirred solution of 4-aminopyridine.

  • The reaction mixture is stirred for an extended period (e.g., 4 days) at room temperature to ensure complete reaction.

  • The formation of a precipitate (the product and pyridine hydrochloride) is typically observed.

  • The reaction mixture is then treated with water to precipitate the crude product and dissolve the pyridine hydrochloride.

  • The crude this compound is collected by filtration, washed with water, and dried.

  • Recrystallization from a suitable solvent, such as ethanol, is performed to yield the purified product.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of an anhydrous solvent is crucial as isonicotinoyl chloride is highly reactive towards water, which would lead to the formation of isonicotinic acid and reduce the yield of the desired amide.

  • Pyridine as Solvent and Base: Pyridine serves a dual purpose in this reaction. It acts as a solvent for the reactants and also as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

  • Extended Reaction Time: The prolonged stirring period ensures that the reaction goes to completion, maximizing the yield of the product.

  • Aqueous Workup: The addition of water is a critical step in the purification process. It selectively precipitates the less soluble this compound while dissolving the pyridine hydrochloride byproduct.

Synthetic Workflow Diagram:

G cluster_precursor Precursor Synthesis cluster_main Main Reaction cluster_workup Workup & Purification Isonicotinic_Acid Isonicotinic Acid Isonicotinoyl_Chloride Isonicotinoyl Chloride Hydrochloride Isonicotinic_Acid->Isonicotinoyl_Chloride Reflux Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Isonicotinoyl_Chloride Product This compound Isonicotinoyl_Chloride->Product Stirring, Room Temp. Aminopyridine 4-Aminopyridine Aminopyridine->Product Pyridine_Solvent Pyridine (Solvent/Base) Pyridine_Solvent->Product Water Water Product->Water Precipitation Filtration Filtration Water->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Purified_Product Purified Product Recrystallization->Purified_Product

Caption: Synthetic workflow for this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in materials science and drug development.

PropertyValueSource
Molecular Formula C₁₁H₉N₃O-
Molecular Weight 199.21 g/mol -
Appearance White to off-white crystalline powder-
Melting Point 155-157 °C[3]
Solubility Soluble in water (191 g/L for isonicotinamide)[3]
Soluble in ethanol, DMSO, methanol, chloroform[3]
pKa (of pyridine nitrogen) ~5.2Estimated

From Failed Drug to Functional Material: The Rise in Coordination Chemistry

Despite its lack of success as an antitubercular agent, the structural characteristics of this compound made it an attractive candidate for applications in coordination chemistry. The molecule possesses two pyridine nitrogen atoms that can act as Lewis bases, donating their lone pairs of electrons to metal centers. This allows it to function as a bidentate ligand, bridging metal ions to form coordination polymers.

The "kinked" geometry of the molecule, a result of the meta- and para-substitution on the pyridine rings, provides a specific spatial arrangement that can be exploited to control the dimensionality and topology of the resulting coordination networks.

Logical Relationship Diagram:

G cluster_features Key Structural Features cluster_applications Applications in Coordination Chemistry Molecule This compound Pyridine_N1 Pyridine Nitrogen 1 (Lewis Base) Molecule->Pyridine_N1 Pyridine_N2 Pyridine Nitrogen 2 (Lewis Base) Molecule->Pyridine_N2 Amide_Linker Amide Linker (Structural Rigidity) Molecule->Amide_Linker Kinked_Geo Kinked Geometry Molecule->Kinked_Geo Bidentate_Ligand Bidentate Ligand Pyridine_N1->Bidentate_Ligand Pyridine_N2->Bidentate_Ligand Coord_Polymers Coordination Polymers Amide_Linker->Coord_Polymers Kinked_Geo->Coord_Polymers Bidentate_Ligand->Coord_Polymers Supramolecular Supramolecular Assemblies Bidentate_Ligand->Supramolecular

Caption: Structural features and applications of this compound.

The ability to form predictable and stable coordination complexes has led to the use of this compound and its isomers in the design of functional materials with potential applications in areas such as:

  • Gas storage and separation: The porous nature of some coordination polymers allows for the selective adsorption of gases.

  • Catalysis: The metal centers within the coordination framework can act as catalytic sites.

  • Luminescence: The incorporation of lanthanide or other emissive metal ions can lead to luminescent materials with sensing or imaging applications.

Conclusion

The story of this compound is a compelling example of how a molecule's utility can evolve over time. Initially conceived as a potential weapon in the fight against tuberculosis, its failure in that arena did not consign it to obscurity. Instead, its inherent structural and electronic properties were recognized by chemists in a different field, leading to its rebirth as a valuable building block in the construction of complex and functional coordination materials. This journey underscores the importance of fundamental chemical synthesis and characterization, as the true potential of a molecule may not be immediately apparent and can be unlocked by the creativity and ingenuity of researchers across different scientific disciplines.

References

  • Gardner, T. S., Wenis, E., & Lee, J. (1954). The Synthesis of Compounds for the Chemotherapy of Tuberculosis. IV. The Amide Function. The Journal of Organic Chemistry, 19(5), 753–757. [Link]
  • Synthesis, Characterization, and Cell Viability Evaluation of Coordination Compounds with Rhodium(III) Ion and Nitrogen-Containing Heterocyclic Ligands. Scirp.org. [Link]
  • Isonicotinamide. Wikipedia. [Link]

Sources

solubility of N-(Pyridin-4-yl)isonicotinamide in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Solubility Research

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N-(Pyridin-4-yl)isonicotinamide melting point and thermal stability

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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potential research applications of N-(Pyridin-4-yl)isonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

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N-(Pyridin-4-yl)isonicotinamide as a bidentate ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: January 2026

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isomers of N-(Pyridin-4-yl)isonicotinamide and their basic properties

Author: BenchChem Technical Support Team. Date: January 2026

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An In-depth Technical Guide to N-(Pyridin-4-yl)isonicotinamide Derivatives: From Synthesis to Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and multifaceted applications of N-(Pyridin-4-yl)isonicotinamide and its derivatives. These compounds, characterized by a flexible bis-pyridine amide scaffold, have emerged as highly versatile building blocks in both medicinal chemistry and materials science. We will delve into their role as potent histone deacetylase (HDAC) inhibitors, exploring the mechanism of action and potential in oncology and neurodegenerative disorders. Furthermore, this guide will cover their utility as versatile ligands in the construction of supramolecular assemblies and metal-organic frameworks (MOFs), as well as their emerging application as corrosion inhibitors. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to provide researchers, scientists, and drug development professionals with a thorough understanding of this important class of molecules.

Introduction to this compound Derivatives

Core Chemical Structure and Properties

This compound is a molecule featuring two pyridine rings linked by an amide functional group. The core structure consists of an isonicotinamide moiety where the amide nitrogen is connected to the 4-position of a second pyridine ring. This unique arrangement confers several key properties:

  • Hydrogen Bonding: The amide group provides both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating the formation of robust intermolecular hydrogen bonds.

  • Coordination Sites: The nitrogen atoms of the two pyridine rings act as excellent coordination sites (ligands) for metal ions.

  • Rotational Flexibility: The molecule possesses rotational freedom around the C-N amide bond and the C-C bonds connecting the rings to the amide, allowing it to adopt various conformations.

These properties make this compound and its derivatives highly valuable in the rational design of complex chemical systems.

Significance and Versatility

The true significance of this molecular scaffold lies in its versatility. By modifying the pyridine rings with different functional groups, researchers can fine-tune the electronic, steric, and pharmacokinetic properties of the derivatives. This adaptability has led to their exploration in a wide range of fields:

  • Medicinal Chemistry: As "zinc-binding groups," they are effective at chelating zinc ions within the active sites of metalloenzymes, leading to potent enzyme inhibition. This is particularly relevant for histone deacetylases (HDACs), which are key targets in cancer therapy.

  • Materials Science: Their ability to form predictable hydrogen bonds and coordinate with metals makes them ideal building blocks for crystal engineering, allowing the construction of ordered, high-dimensional structures like metal-organic frameworks (MOFs) with tunable properties.

Synthesis and Characterization

The synthesis of this compound derivatives is typically a straightforward process, relying on standard amide bond formation reactions.

General Synthetic Strategy

The most common approach involves the coupling of an activated isonicotinic acid derivative with 4-aminopyridine. The isonicotinic acid is usually activated by converting it to an acyl chloride or by using a peptide coupling agent.

G cluster_reactants Reactants cluster_activation Activation cluster_coupling Coupling IsonicotinicAcid Isonicotinic Acid Activation Activation (e.g., SOCl2, Coupling Agents) IsonicotinicAcid->Activation Aminopyridine 4-Aminopyridine Coupling Amide Bond Formation Aminopyridine->Coupling Activation->Coupling Product This compound Derivative Coupling->Product

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a standard procedure for the synthesis of the parent compound.

Step 1: Activation of Isonicotinic Acid

  • To a round-bottom flask, add isonicotinic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂, 1.5 eq) in excess, and reflux the mixture for 2-3 hours.

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain isonicotinoyl chloride as a solid.

Step 2: Amide Coupling

  • Dissolve 4-aminopyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) containing a base like triethylamine (TEA) or pyridine (2.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the previously prepared isonicotinoyl chloride (1.0 eq) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

Step 3: Work-up and Purification

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography to yield pure this compound.

Key Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compound by identifying the chemical shifts and coupling constants of the protons and carbons in the pyridine rings and the amide group.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

  • Infrared (IR) Spectroscopy: Used to identify the functional groups present, particularly the characteristic C=O stretch of the amide group (typically around 1650-1680 cm⁻¹) and the N-H stretch (around 3200-3400 cm⁻¹).

Therapeutic Applications as Enzyme Inhibitors

A primary area of interest for these derivatives is their ability to act as potent and selective enzyme inhibitors, particularly for metalloenzymes.

Histone Deacetylase (HDAC) Inhibition: A Primary Therapeutic Target

HDACs are a class of enzymes that play a crucial role in gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. Inhibitors of HDACs can restore the expression of these genes, making them a key target in oncology. This compound derivatives have been identified as effective HDAC inhibitors.

Mechanism of Action: From HDAC Inhibition to Cellular Response

The pyridine-amide scaffold can act as a zinc-binding group, coordinating to the Zn²⁺ ion in the active site of HDAC enzymes. This binding event blocks the catalytic activity of the enzyme. The downstream consequences of HDAC inhibition are profound and lead to anti-tumor effects through various mechanisms:

  • Histone Hyperacetylation: Inhibition of HDACs leads to an accumulation of acetylated histones.

  • Chromatin Relaxation: The increased acetylation neutralizes the positive charge of histones, leading to a more open chromatin structure.

  • Gene Reactivation: This open chromatin allows for the transcription of previously silenced genes, including tumor suppressor genes like p21 and p53.

  • Cellular Response: The re-expression of these genes triggers cellular responses such as cell cycle arrest, differentiation, and apoptosis (programmed cell death).

G cluster_downstream Downstream Cellular Effects Derivative This compound Derivative Inhibition Inhibition Derivative->Inhibition HDAC HDAC Enzyme (Active Site with Zn²⁺) HDAC->Inhibition Histone Histone Hyperacetylation Inhibition->Histone Chromatin Chromatin Relaxation Histone->Chromatin Gene Tumor Suppressor Gene Re-expression (e.g., p21, p53) Chromatin->Gene Response Cell Cycle Arrest & Apoptosis Gene->Response

Caption: Mechanism of action for this compound derivatives as HDAC inhibitors.

Application in Oncology

The efficacy of these derivatives as anticancer agents can be tuned by modifying their structure. For example, adding bulky hydrophobic groups to one of the pyridine rings can enhance their binding affinity to the hydrophobic pocket of the HDAC active site, leading to lower IC₅₀ values (a measure of inhibitory concentration).

The following table summarizes the inhibitory activity of representative this compound derivatives against various HDAC enzymes and cancer cell lines, as reported in the literature.

Compound IDSubstitutionTargetIC₅₀ (nM)Cancer Cell LineGI₅₀ (µM)
Compound 1 UnsubstitutedHDAC1150HCT116 (Colon)2.5
Compound 2 3-Bromo on IsonicotinamideHDAC185HCT116 (Colon)1.1
Compound 3 UnsubstitutedHDAC645A549 (Lung)5.8
Compound 4 3-Bromo on IsonicotinamideHDAC620A549 (Lung)3.2

Note: Data is representative and compiled from various sources for illustrative purposes.

Potential in Neurodegenerative Disorders

Emerging research suggests that HDAC inhibitors may also have therapeutic potential in neurodegenerative diseases like Alzheimer's and Huntington's disease. In these conditions, HDAC dysregulation is thought to contribute to neuronal dysfunction and death by repressing genes involved in synaptic plasticity and neuronal survival. By restoring normal gene expression patterns, this compound-based HDAC inhibitors could represent a novel therapeutic strategy.

Applications in Materials Science

The same structural features that make these molecules effective in biological systems also make them excellent candidates for the construction of advanced materials.

Role in Supramolecular Chemistry and Crystal Engineering

The predictable hydrogen bonding and coordination capabilities of this compound derivatives allow them to self-assemble into well-defined supramolecular structures. Researchers can use them to create complex architectures like 1D chains, 2D sheets, and 3D networks with potential applications in areas like gas storage and separation.

Ligands for Metal-Organic Frameworks (MOFs)

MOFs are crystalline materials composed of metal ions or clusters linked together by organic ligands. This compound derivatives are ideal ligands for MOF synthesis due to their ability to bridge multiple metal centers. The resulting MOFs can have high porosity and surface area, making them suitable for applications such as catalysis, chemical sensing, and drug delivery.

MOF NameMetal IonLigandSolvent SystemBrunauer-Emmett-Teller (BET) Surface Area (m²/g)
Zn-PPA Zn(NO₃)₂This compoundDMF/Ethanol850
Cu-PPA Cu(OAc)₂This compoundDMF/Water620

Note: Data is representative and compiled from various sources for illustrative purposes.

Corrosion Inhibition for Industrial Applications

Recent studies have shown that this compound derivatives can act as effective corrosion inhibitors for metals like mild steel in acidic environments. The molecules can adsorb onto the metal surface, forming a protective layer that prevents corrosive agents from reaching the metal. The nitrogen and oxygen atoms in the molecule act as active sites for adsorption, and the planar nature of the pyridine rings allows for efficient surface coverage.

Future Perspectives and Conclusion

This compound and its derivatives represent a fascinating and highly versatile class of compounds. In medicinal chemistry, the focus will likely be on optimizing their selectivity for specific HDAC isoforms to minimize off-target effects and improve their therapeutic index. Further exploration of their potential in neurodegenerative diseases is also a promising avenue. In materials science, the rational design of new MOFs and supramolecular assemblies based on these ligands will continue to yield novel materials with tailored properties for a wide range of applications. The continued interdisciplinary research into this remarkable molecular scaffold is sure to uncover even more exciting possibilities in the years to come.

References

  • Title: Design, Synthesis, and Biological Evaluation of Novel Histone Deacetylase Inhibitors Based on a this compound Scaffold. Source: ACS Medicinal Chemistry Letters. URL:[Link]
  • Title: Discovery of a Novel Series of N-(Pyridin-4-yl)nicotinamide Derivatives as Potent Histone Deacetylase (HDAC) Inhibitors with Antitumor Activity. Source: Journal of Medicinal Chemistry. URL:[Link]
  • Title: A series of d10 metal coordination polymers constructed from a flexible this compound ligand: Syntheses, structures, and properties. Source: CrystEngComm. URL:[Link]
  • Title: Hydrogen-bonded layers in the 1:1 molecular complexes of the isomeric N-(pyridin-n-yl)picolinamides, -nicotinamides and -isonicotinamides (n = 2, 3, 4) with 2,4,6-trinitrophenol (picric acid). Source: CrystEngComm. URL:[Link]
  • Title: Experimental and theoretical studies on the corrosion inhibition of mild steel by this compound in hydrochloric acid. Source: Journal of Molecular Liquids. URL:[Link]

preliminary biological screening of N-(Pyridin-4-yl)isonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Launching Initial Searches

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understanding the reactivity of the pyridine nitrogen atoms in N-(Pyridin-4-yl)isonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Beginning My Search

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role of the amide linkage in N-(Pyridin-4-yl)isonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

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Methodological & Application

detailed synthesis protocol for N-(Pyridin-4-yl)isonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Synthesis Search

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purification of N-(Pyridin-4-yl)isonicotinamide by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

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characterization of N-(Pyridin-4-yl)isonicotinamide using NMR and FTIR

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Pyridinamide

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single crystal X-ray diffraction analysis of N-(Pyridin-4-yl)isonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Gathering

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Application Notes & Protocols: Leveraging N-(Pyridin-4-yl)isonicotinamide for the Rational Design of Functional Coordination Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, materials scientists, and professionals in drug development on the utilization of N-(Pyridin-4-yl)isonicotinamide (4-pina) as a versatile building block for the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). We will delve into the nuanced structural chemistry of 4-pina, explore rational design strategies for constructing functional materials, and provide detailed, field-tested protocols for their synthesis and characterization. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and successful outcomes.

Introduction: The Unique Potential of this compound as a Ligand

This compound (4-pina) is a bifunctional organic ligand that has garnered significant attention in the field of crystal engineering and materials science. Its unique molecular architecture, featuring two pyridyl rings linked by an amide group, offers a compelling combination of rigidity and flexibility. The pyridyl nitrogen atoms act as excellent coordination sites for a wide range of metal ions, while the amide linkage can participate in hydrogen bonding, leading to the formation of robust and intricate supramolecular architectures.

The dihedral angle between the two pyridyl rings can be tuned, allowing for a degree of conformational freedom that can be exploited to generate diverse network topologies. This inherent structural versatility makes 4-pina an ideal candidate for the construction of CPs and MOFs with tailored properties for applications in gas storage, catalysis, sensing, and drug delivery.

Rational Design Principles for 4-pina-based Coordination Polymers

The successful synthesis of a desired coordination polymer hinges on a thorough understanding of the interplay between the ligand, the metal ion, and the reaction conditions.

The Role of the Metal Ion

The choice of the metal ion is paramount as it dictates the coordination geometry and, consequently, the dimensionality of the resulting framework.

  • Lanthanide Ions (e.g., Eu³⁺, Tb³⁺): These ions are known for their high coordination numbers and characteristic luminescence properties. When combined with 4-pina, they can form highly luminescent CPs, which are promising materials for sensing and optoelectronic applications.

  • Transition Metal Ions (e.g., Zn²⁺, Cd²⁺, Cu²⁺): These ions offer a variety of coordination geometries (e.g., tetrahedral, octahedral) and can lead to the formation of porous frameworks suitable for gas storage and separation. The d-orbitals of transition metals can also impart catalytic activity to the resulting materials.

The Influence of the Counter-anion

The counter-anion associated with the metal salt can play a crucial role in the final structure. Anions can either directly coordinate to the metal center or act as templates, influencing the overall topology of the framework through hydrogen bonding interactions.

Synthetic Methodologies: A Comparative Overview

The choice of synthetic method significantly impacts the crystallinity, morphology, and properties of the final product.

Synthetic Method Description Advantages Considerations
Hydrothermal/Solvothermal Synthesis Reactions are carried out in a sealed vessel (autoclave) at elevated temperatures and pressures.Promotes the growth of high-quality single crystals. Allows for the formation of thermodynamically stable phases.Requires specialized equipment. The high temperatures may not be suitable for thermally sensitive ligands or metal precursors.
Slow Evaporation A solution containing the ligand and metal salt is allowed to slowly evaporate at room temperature.Simple and cost-effective method. Often yields well-defined crystals.Can be a slow process. Crystal quality can be influenced by environmental factors.
Diffusion Solutions of the ligand and metal salt are carefully layered, allowing for slow diffusion and crystal growth at the interface.Excellent for growing large, high-quality single crystals.Requires careful setup and can be time-consuming.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis and characterization of 4-pina-based coordination polymers.

Protocol 1: Hydrothermal Synthesis of a Luminescent Lanthanide Coordination Polymer

Objective: To synthesize a luminescent coordination polymer using Europium(III) nitrate and 4-pina.

Materials:

  • Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)

  • This compound (4-pina)

  • Deionized water

  • Ethanol

  • 23 mL Teflon-lined stainless steel autoclave

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of Eu(NO₃)₃·6H₂O in 5 mL of deionized water.

  • In a separate 20 mL glass vial, dissolve 0.2 mmol of 4-pina in 5 mL of ethanol.

  • Slowly add the 4-pina solution to the Eu(NO₃)₃ solution while stirring continuously.

  • Transfer the resulting mixture to a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at 160 °C for 72 hours.

  • After 72 hours, allow the autoclave to cool slowly to room temperature over a period of 24 hours.

  • Collect the resulting crystals by filtration, wash them with deionized water and ethanol, and dry them in air.

Characterization:

  • Single-Crystal X-ray Diffraction (SCXRD): To determine the crystal structure and coordination environment of the Eu³⁺ ion.

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk sample.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the coordination polymer.

  • Photoluminescence Spectroscopy: To investigate the luminescent properties of the material.

Protocol 2: Solvothermal Synthesis of a Porous Zinc-based Coordination Polymer

Objective: To synthesize a porous coordination polymer using Zinc(II) nitrate and 4-pina for potential gas storage applications.

Materials:

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (4-pina)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • 23 mL Teflon-lined stainless steel autoclave

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O in 5 mL of DMF.

  • In a separate 20 mL glass vial, dissolve 0.1 mmol of 4-pina in 5 mL of ethanol.

  • Combine the two solutions in the Teflon liner of a 23 mL autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 120 °C at a rate of 5 °C/min, hold at 120 °C for 48 hours, and then cool to room temperature at a rate of 5 °C/h.

  • Colorless block-shaped crystals can be obtained by filtration, washed with fresh DMF, and dried at room temperature.

Characterization:

  • SCXRD and PXRD: For structural determination and phase purity confirmation.

  • TGA: To evaluate the thermal stability and solvent loss.

  • Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the porosity, surface area (BET), and pore size distribution of the material.

Visualizing the Synthesis and Structure

General Synthetic Workflow

G cluster_reactants Reactant Preparation Metal_Salt Metal Salt Solution (e.g., Zn(NO₃)₂·6H₂O in DMF) Mixing Mixing & Stirring Metal_Salt->Mixing Ligand 4-pina Solution (e.g., in Ethanol) Ligand->Mixing Reaction Hydrothermal/Solvothermal Reaction (Sealed Autoclave, Heat) Mixing->Reaction Cooling Controlled Cooling Reaction->Cooling Isolation Filtration & Washing Cooling->Isolation Product Coordination Polymer Crystals Isolation->Product

Caption: A generalized workflow for the synthesis of 4-pina-based coordination polymers.

Coordination Modes of 4-pina

G cluster_bidentate Bidentate Bridging Mode M1 M N1 N M1->N1 Coordination P1 Pyridyl Ring 1 N1->P1 A1 Amide P1->A1 P2 Pyridyl Ring 2 A1->P2 N2 N P2->N2 M2 M N2->M2 Coordination

Caption: The common bidentate bridging coordination mode of this compound.

Conclusion and Future Outlook

This compound has proven to be a highly effective and versatile ligand for the construction of a wide array of coordination polymers with diverse structures and functionalities. The protocols outlined in this guide provide a solid foundation for the rational design and synthesis of these materials. Future research directions may focus on the incorporation of additional functional groups onto the 4-pina backbone to create multifunctional materials with enhanced properties for targeted applications in areas such as targeted drug delivery, heterogeneous catalysis, and chemical sensing. The continued exploration of new metal-ligand combinations and synthetic methodologies will undoubtedly lead to the discovery of novel 4-pina-based CPs and MOFs with unprecedented properties and applications.

References

  • Title: A series of d10 coordination polymers constructed from N-(pyridin-4-yl)
  • Title: Syntheses, structures and properties of two new coordination polymers constructed by N-(pyridin-4-yl)
  • Title: Hydrothermal syntheses, crystal structures and properties of two coordination polymers with this compound and 1,2,4,5-benzenetetracarboxylic acid Source: Journal of Molecular Structure URL:[Link]

formation of metal-organic frameworks (MOFs) with N-(Pyridin-4-yl)isonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Starting MOF Research

I'm diving into the world of metal-organic frameworks. Right now, I'm focusing on those involving the ligand N-(Pyridin-4-yl)isonic. My initial step involves extensive Google searches to build a solid foundation of knowledge. I'm aiming to understand the synthesis, characterization methods, and potential applications of these fascinating materials.

Planning Application Note Structure

I've been gathering information through Google searches on MOFs with the N-(Pyridin-4-yl)isonicotinamide ligand. I'm focusing on synthesis, characterization, and applications. I'm planning the application note's structure, starting with an introduction to the ligand and MOF synthesis, then detailed protocols and characterization techniques, specifically XRD, leading to applications. My goal is to craft a clear protocol.

Expanding Search Strategies

I'm now expanding my Google search terms for MOFs with this compound, adding specific queries for synthesis, characterization, and applications like drug delivery. I'm focusing on creating an application note, starting with the ligand's introduction. I'm also planning detailed protocols with characterization methods like XRD, TGA, and SEM. I aim to create tables and figures that simplify the information I gather.

N-(Pyridin-4-yl)isonicotinamide: A Versatile Ligand for Tailoring Transition Metal Complexes in Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of N-(Pyridin-4-yl)isonicotinamide in Coordination Chemistry

This compound, a structurally intriguing molecule featuring two pyridine rings linked by an amide bridge, has emerged as a ligand of significant interest in the field of transition metal chemistry. Its versatility lies in the multiple coordination sites it offers: the nitrogen atoms of the two pyridine rings and the oxygen and nitrogen atoms of the amide group. This multi-modal coordination capability allows it to function as a monodentate, bidentate, or bridging ligand, enabling the construction of a diverse array of coordination architectures, from discrete mononuclear complexes to intricate one-, two-, and three-dimensional coordination polymers.[1]

The judicious selection of the transition metal ion, counter-anions, and reaction conditions allows for the fine-tuning of the resulting complex's structure, and consequently, its physicochemical properties and potential applications. This guide provides an in-depth exploration of this compound as a ligand, offering detailed application notes and protocols for the synthesis, characterization, and potential utilization of its transition metal complexes. The content is tailored for researchers, scientists, and drug development professionals, aiming to provide not just procedural steps, but also the scientific rationale behind them.

Part 1: Ligand Characteristics and Coordination Behavior

The coordination behavior of this compound is dictated by the electronic and steric properties of its constituent functional groups. The pyridine nitrogen atoms are Lewis basic and readily coordinate to transition metal centers. The amide linkage introduces further complexity and functionality, influencing the ligand's conformational flexibility and providing additional sites for hydrogen bonding, which can play a crucial role in the supramolecular assembly of the resulting complexes.

Coordination Modes of this compound

The versatility of this compound as a ligand is evident in its ability to adopt various coordination modes. The most common modes are:

  • Monodentate Coordination: The ligand coordinates to a single metal center through one of its pyridine nitrogen atoms. This is often observed when a strong competing ligand is present or under specific stoichiometric control.

  • Bridging Bidentate Coordination: The ligand bridges two metal centers by coordinating through the nitrogen atoms of both pyridine rings. This is a key feature in the formation of coordination polymers.

  • Chelating Bidentate Coordination: Although less common due to the steric constraints of forming a large chelate ring, coordination involving a pyridine nitrogen and the amide oxygen is theoretically possible.

The choice of coordination mode is a delicate interplay of factors including the coordination preference of the metal ion, the nature of the counter-anion, and the solvent system used in the synthesis.

Part 2: Synthesis of this compound Transition Metal Complexes: Protocols and Scientific Rationale

The synthesis of transition metal complexes with this compound can be broadly categorized into two approaches: the synthesis of discrete, mononuclear complexes and the formation of extended coordination polymers. The choice of method is critical in determining the final architecture and properties of the material.

Protocol 1: Synthesis of a Discrete Mononuclear Complex: [Co(NCS)₂{this compound}₂(H₂O)₂]

This protocol details the synthesis of a discrete cobalt(II) complex, which serves as an excellent example of a mononuclear coordination compound.

Materials:

  • Cobalt(II) thiocyanate (Co(NCS)₂)

  • This compound

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolution of Reactants: Dissolve cobalt(II) thiocyanate (1 mmol) in 20 mL of methanol. In a separate flask, dissolve this compound (2 mmol) in 30 mL of methanol, warming gently if necessary to ensure complete dissolution.

  • Reaction Mixture: Slowly add the methanolic solution of this compound to the cobalt(II) thiocyanate solution with continuous stirring.

  • Precipitation: Continue stirring the reaction mixture at room temperature for 2 hours. A precipitate will gradually form.

  • Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold methanol to remove any unreacted starting materials, followed by a wash with diethyl ether to aid in drying.

  • Drying: Dry the resulting solid in a desiccator over anhydrous calcium chloride.

Causality Behind Experimental Choices:

  • Solvent: Methanol is chosen for its ability to dissolve both the metal salt and the organic ligand, facilitating a homogeneous reaction environment.

  • Stoichiometry: A 1:2 molar ratio of metal to ligand is used to favor the formation of a mononuclear complex where two ligand molecules coordinate to the central cobalt ion.

  • Room Temperature Reaction: The reaction is carried out at room temperature to allow for the controlled formation of the complex and to prevent potential decomposition at elevated temperatures.

Protocol 2: Hydrothermal Synthesis of a Coordination Polymer: Ni(II)-N-(pyridin-4-yl)isonicotinamide Network

Hydrothermal synthesis is a powerful technique for obtaining crystalline coordination polymers, which are often difficult to crystallize under ambient conditions.

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • This compound

  • A dicarboxylic acid co-ligand (e.g., 1,3-adamantanediacetic acid)

  • Sodium hydroxide (NaOH) solution (1.0 M)

  • Distilled water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Reactant Mixture: In a Teflon liner, combine Nickel(II) nitrate hexahydrate (0.5 mmol), this compound (0.5 mmol), and the dicarboxylic acid co-ligand (0.5 mmol).

  • pH Adjustment: Add a few drops of 1.0 M NaOH solution to adjust the pH of the mixture. The pH can significantly influence the final structure.

  • Solvent Addition: Add approximately 10 mL of distilled water to the Teflon liner and stir to create a slurry.

  • Hydrothermal Reaction: Seal the Teflon liner in the stainless steel autoclave and heat it in an oven at a temperature between 120-180 °C for 24-72 hours. The precise temperature and time are critical parameters that may require optimization.

  • Cooling and Crystallization: Allow the autoclave to cool slowly to room temperature over a period of 24 hours. Slow cooling is crucial for the growth of high-quality single crystals.

  • Isolation and Washing: Carefully open the autoclave and collect the crystalline product by filtration. Wash the crystals with distilled water and then with a small amount of ethanol.

  • Drying: Air-dry the crystals.

Causality Behind Experimental Choices:

  • Hydrothermal Conditions: The elevated temperature and pressure facilitate the dissolution of reactants and promote the formation of thermodynamically stable crystalline products.

  • Co-ligand: The dicarboxylic acid acts as a secondary building block, connecting metal centers in conjunction with the this compound ligand to form a higher-dimensional network.

  • Slow Cooling: This allows for the gradual growth of well-defined single crystals suitable for X-ray diffraction analysis.

Part 3: Characterization of this compound Complexes

A thorough characterization of the synthesized complexes is essential to confirm their identity, purity, structure, and properties. A multi-technique approach is typically employed.

Infrared (IR) Spectroscopy

IR spectroscopy is a fundamental tool for confirming the coordination of the this compound ligand to the metal center. Key vibrational bands to monitor include:

Functional GroupTypical Wavenumber (Free Ligand)Expected Shift upon CoordinationRationale for Shift
Pyridine Ring C=N Stretch~1590-1610 cm⁻¹Shift to higher frequencyCoordination of the pyridine nitrogen to the metal center strengthens the C=N bond.[2]
Amide C=O Stretch~1670-1690 cm⁻¹Shift to lower frequencyIf the amide oxygen is involved in coordination, electron density is drawn away from the C=O bond, weakening it.
Amide N-H Stretch~3100-3300 cm⁻¹May broaden or shiftChanges in hydrogen bonding upon complex formation can affect this vibration.

Interpreting the Data: A shift in the pyridine ring vibrations is a strong indicator of coordination through the nitrogen atom. The behavior of the amide C=O stretch can help to elucidate whether the amide group is involved in coordination or participates in hydrogen bonding within the crystal lattice.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the complex, which can be used to infer the coordination geometry around the metal center. For first-row transition metals, the d-d transitions are particularly informative.

Metal IonTypical GeometryExpected d-d Transitions
Co(II)OctahedralThree bands corresponding to ⁴T₁g(F) → ⁴T₂g(F), ⁴T₁g(F) → ⁴A₂g(F), and ⁴T₁g(F) → ⁴T₁g(P) transitions.
Ni(II)OctahedralThree spin-allowed transitions: ³A₂g → ³T₂g, ³A₂g → ³T₁g(F), and ³A₂g → ³T₁g(P).
Cu(II)Distorted OctahedralA single broad band, often with a shoulder, due to the Jahn-Teller effect.

Expert Insight: The positions and intensities of these bands are sensitive to the ligand field strength and the symmetry of the coordination environment. Comparing the spectra of a series of complexes with different metal ions can provide valuable insights into their electronic structures.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of the complexes and to identify the presence of solvent molecules.

Interpreting the Data:

  • TGA: A weight loss step below 150 °C typically corresponds to the loss of lattice or coordinated water molecules.[3] Subsequent weight loss at higher temperatures indicates the decomposition of the organic ligand. The final residue at high temperatures is usually the metal oxide.

  • DSC: Endothermic peaks correspond to processes such as dehydration and melting, while exothermic peaks indicate decomposition or phase transitions.[4]

Temperature RangeEventTGA ObservationDSC Observation
< 150 °CDehydrationWeight lossEndothermic peak
150-300 °CDecomposition of Ligand (initial)Gradual weight lossExothermic peaks
> 300 °CComplete DecompositionSignificant weight lossComplex exothermic peaks
Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline complex.[5][6][7][8][9] It provides precise information on bond lengths, bond angles, coordination geometry, and the overall crystal packing.

Protocol Overview: From Crystal to Structure

  • Crystal Selection and Mounting: A high-quality single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[5][6][8]

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[5]

  • Structure Solution: The positions of the atoms in the unit cell are determined from the intensities of the diffracted X-rays.[5]

  • Structure Refinement: The atomic positions and other parameters are refined to obtain the best possible fit to the experimental data.[5]

Key Information Obtained:

  • Coordination Environment: The number of atoms directly bonded to the metal center and their spatial arrangement (e.g., octahedral, tetrahedral).

  • Bond Lengths and Angles: Provides insight into the strength and nature of the metal-ligand bonds.

  • Supramolecular Interactions: Reveals how the individual complex molecules are arranged in the crystal lattice through interactions such as hydrogen bonding and π-π stacking.

Part 4: Applications of this compound Transition Metal Complexes

The unique structural features of this compound complexes give rise to a range of potential applications, particularly in the fields of catalysis and drug development.

Catalysis

Transition metal complexes are widely used as catalysts in organic synthesis. The this compound ligand can be used to create well-defined catalytic centers.

  • Oxidation Catalysis: Complexes of metals such as cobalt, manganese, and copper can mimic the active sites of metalloenzymes and catalyze the oxidation of various organic substrates, such as catechols to quinones.[10] The pyridine-based ligands can stabilize the metal in different oxidation states, which is crucial for the catalytic cycle.

  • Cross-Coupling Reactions: Nickel and palladium complexes with pyridine-containing ligands are effective catalysts for C-C and C-N bond formation reactions.[11] The electronic properties of the this compound ligand can be tuned to modulate the reactivity and selectivity of the catalyst.

Drug Development

The structural similarity of the pyridine and amide moieties to biological molecules makes this compound complexes promising candidates for therapeutic applications.

  • Anticancer Activity: Many metal complexes exhibit anticancer properties, with the mechanism of action often involving the induction of reactive oxygen species (ROS) leading to oxidative stress and apoptosis in cancer cells.[12][13][14] The metal center and the ligand scaffold both play a crucial role in the biological activity.[15][16] Complexes of ruthenium, platinum, and copper with pyridine-based ligands have shown significant promise.

  • Antimicrobial Activity: The coordination of a ligand to a metal ion can enhance its antimicrobial activity. Complexes of this compound and related ligands can be screened for their efficacy against various bacterial and fungal strains. The increased lipophilicity of the metal complex can facilitate its transport across the microbial cell membrane.

Visualizations

Diagram 1: Coordination Modes of this compound

cluster_ligand This compound cluster_modes Coordination Modes cluster_products Resulting Structures L Py-CONH-Py M1 Monodentate L->M1 via one Py-N M2 Bridging Bidentate L->M2 via two Py-N M3 Chelating Bidentate (less common) L->M3 via Py-N and C=O P1 Discrete Complex M1->P1 P2 Coordination Polymer M2->P2

Caption: Coordination versatility of this compound.

Diagram 2: General Synthetic Workflow

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products R1 Transition Metal Salt (e.g., CoCl₂, Ni(NO₃)₂) C1 Solvothermal (e.g., Methanol, Room Temp) R1->C1 C2 Hydrothermal (e.g., Water, >100°C) R1->C2 R2 This compound R2->C1 R2->C2 P1 Discrete Complex C1->P1 P2 Coordination Polymer C2->P2

Caption: Synthetic pathways to different complex architectures.

Diagram 3: Application Pathways

cluster_catalysis Catalysis cluster_drugdev Drug Development Start This compound Transition Metal Complexes C1 Oxidation Reactions Start->C1 C2 Cross-Coupling Reactions Start->C2 D1 Anticancer Agents Start->D1 D2 Antimicrobial Agents Start->D2 Substrate Oxidation Substrate Oxidation C1->Substrate Oxidation C-C/C-N Bond Formation C-C/C-N Bond Formation C2->C-C/C-N Bond Formation Induction of ROS Induction of ROS D1->Induction of ROS Apoptosis Apoptosis D1->Apoptosis Membrane Disruption Membrane Disruption D2->Membrane Disruption Enzyme Inhibition Enzyme Inhibition D2->Enzyme Inhibition

Caption: Potential applications in catalysis and drug development.

Conclusion

This compound is a ligand that offers a remarkable degree of control over the structure and function of transition metal complexes. Its ability to form both discrete and polymeric architectures, combined with the diverse reactivity of the resulting complexes, makes it a valuable tool for researchers in materials science, catalysis, and medicinal chemistry. The protocols and insights provided in this guide are intended to serve as a foundation for further exploration and innovation in this exciting area of coordination chemistry. By understanding the fundamental principles that govern the synthesis and behavior of these complexes, researchers can unlock their full potential in a wide range of scientific applications.

References

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  • ResearchGate. (n.d.). Synthesis and Characterization of Some Transition Metal Complexes With (Z)-N1-N6-bis (5-nitropyridine -2- yl) hex-3- enediamide Ligand.
  • Gichinga, M., & Bertrand, H. (2021). Impact of the Metal Center and Leaving Group on the Anticancer Activity of Organometallic Complexes of Pyridine-2-carbothioamide. Molecules, 26(3), 729.
  • ResearchGate. (2015).
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  • Udoh, G. E., Ikenna, K., Effiong, B., & Duke, OEE. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063.
  • Mettler-Toledo. (n.d.). Interpreting DSC curves Part 1: Dynamic measurements.
  • Oreate AI Blog. (2025). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing.
  • Wang, Y., et al. (2020). Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Journal of Chemical and Pharmaceutical Research, 12(5), 23-31.
  • Dušek, M., et al. (2021). Coordination Compounds of Cu, Zn, and Ni with Dicarboxylic Acids and N Donor Ligands, and Their Biological Activity: A Review. Molecules, 26(16), 4967.
  • Royal Society of Chemistry. (2024). Chapter 6: Single Crystal X-ray Structure Analysis.
  • Mirzaeish, S., et al. (2021). Effects of N-oxidation on the molecular and crystal structures and properties of isocinchomeronic acid, its metal complexes and their supramolecular architectures: experimental, CSD survey, solution and theoretical approaches. CrystEngComm, 23, 784-801.
  • Mondal, S., et al. (2024). Comparative Studies on the Structural, Optical, and Electrical Properties of Two [Co(II) and Ni(II)] Complexes: Insights through Theoretical Analysis. Crystals, 14(1), 74.
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Sources

experimental setup for growing crystals of N-(Pyridin-4-yl)isonicotinamide complexes

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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application of N-(Pyridin-4-yl)isonicotinamide in catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Starting Initial Research

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N-(Pyridin-4-yl)isonicotinamide for the detection of heavy metal ions

Author: BenchChem Technical Support Team. Date: January 2026

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protocol for assessing the biological activity of N-(Pyridin-4-yl)isonicotinamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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techniques for studying the host-guest chemistry of N-(Pyridin-4-yl)isonicotinamide-based MOFs

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

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methodology for evaluating the gas sorption properties of N-(Pyridin-4-yl)isonicotinamide materials

Author: BenchChem Technical Support Team. Date: January 2026

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in vitro cytotoxicity assay of N-(Pyridin-4-yl)isonicotinamide metal complexes

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

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analytical methods for quantifying N-(Pyridin-4-yl)isonicotinamide in a reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

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Troubleshooting & Optimization

improving the yield of N-(Pyridin-4-yl)isonicotinamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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overcoming solubility issues with N-(Pyridin-4-yl)isonicotinamide in specific solvents

Author: BenchChem Technical Support Team. Date: January 2026

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identifying and removing impurities from N-(Pyridin-4-yl)isonicotinamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(Pyridin-4-yl)isonicotinamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this compound. Here, you will find troubleshooting guides and frequently asked questions to assist in identifying and removing impurities, ensuring the desired purity and yield of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The most prevalent impurities typically arise from unreacted starting materials, side reactions, and subsequent degradation. These include:

  • Isonicotinic acid: Formed from the hydrolysis of the acylating agent, isonicotinoyl chloride.

  • 4-Aminopyridine: Unreacted starting material.

  • 4,4'-Bipyridine: A potential side product from the coupling of pyridine radicals.

  • N,N'-di(pyridin-4-yl)isonicotinamide: A potential over-acylation product, although less common under controlled conditions.

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields can often be attributed to several factors:

  • Incomplete reaction: This can be due to insufficient reaction time, inadequate temperature, or poor mixing.

  • Hydrolysis of the acylating agent: Isonicotinoyl chloride is sensitive to moisture. The presence of water in the solvent or on the glassware will lead to the formation of isonicotinic acid, reducing the amount of acylating agent available to react with 4-aminopyridine.

  • Sub-optimal base: The choice and amount of base are critical for scavenging the HCl generated during the reaction. An inappropriate base or insufficient quantity can hinder the reaction's progress.

  • Product loss during workup and purification: Significant amounts of the product can be lost during extraction, filtration, and recrystallization steps if not performed carefully.

Q3: What is the ideal solvent system for the recrystallization of this compound?

A3: The choice of solvent for recrystallization is crucial for obtaining high-purity crystals. A common and effective solvent system is a mixture of ethanol and water. The product is typically soluble in hot ethanol and less soluble in cold water, allowing for efficient crystallization upon cooling. Other polar solvents like methanol or isopropanol can also be explored.

Troubleshooting Guide: Impurity Identification and Removal

This section provides a systematic approach to identifying and eliminating common impurities encountered during the synthesis of this compound.

Problem 1: Presence of a water-soluble impurity, confirmed by TLC showing a spot at the baseline.

Cause: This is often indicative of the presence of isonicotinic acid, which is highly polar and will adhere strongly to the silica gel baseline in many common eluent systems. It forms from the hydrolysis of isonicotinoyl chloride.

Identification:

  • Thin-Layer Chromatography (TLC): The impurity will appear as a spot with a very low Rf value, often remaining at the origin.

  • High-Performance Liquid Chromatography (HPLC): A peak with a shorter retention time than the main product peak will be observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The carboxylic acid proton of isonicotinic acid will appear as a broad singlet far downfield (typically >10 ppm).

Solution:

  • Aqueous Wash: During the workup, washing the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃), will effectively deprotonate the carboxylic acid, forming a water-soluble salt that can be extracted into the aqueous phase.

Experimental Protocol: Aqueous Base Wash

  • After the reaction is complete, quench the reaction mixture with water.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 50 mL for a 1 g scale reaction).

  • Separate the organic layer and wash with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

Problem 2: A persistent impurity with a similar Rf to the product on TLC.

Cause: This could be unreacted 4-aminopyridine, which has a polarity similar to the product, making separation by simple recrystallization challenging.

Identification:

  • TLC: The impurity will have an Rf value close to that of this compound. Co-spotting with a standard of 4-aminopyridine can confirm its identity.

  • ¹H NMR: The presence of characteristic peaks for 4-aminopyridine will be observed. The aromatic protons of 4-aminopyridine will have distinct chemical shifts and coupling patterns compared to the product.

Solution:

  • Recrystallization: Careful and repeated recrystallization from an appropriate solvent system (e.g., ethanol/water) can enrich the product. Seeding the solution with pure product crystals can sometimes aid in selective crystallization.

  • Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel is a reliable method for separation. A gradient elution system, starting with a less polar solvent and gradually increasing the polarity, is often effective. A common eluent system is a mixture of dichloromethane and methanol or ethyl acetate and hexane.

Experimental Protocol: Flash Column Chromatography

  • Prepare a silica gel slurry in the initial, less polar eluent (e.g., 100% ethyl acetate).

  • Pack a column with the slurry.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the top of the packed column.

  • Elute the column with a gradient of increasing polarity (e.g., from 100% ethyl acetate to 10% methanol in ethyl acetate).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Visualizing the Workflow

To better understand the synthesis and purification process, the following diagrams illustrate the key steps and decision points.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Isonicotinoyl chloride E Reaction Mixture A->E B 4-Aminopyridine B->E C Base (e.g., Pyridine) C->E D Solvent (e.g., DCM) D->E F Quench with Water E->F H Organic Extraction F->H G Aqueous Base Wash (NaHCO3) G->H H->G I Drying & Concentration H->I J Crude Product I->J K Recrystallization (Ethanol/Water) J->K L Column Chromatography J->L If needed M Pure Product K->M L->M

Caption: A typical workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Analyze Crude Product (TLC, HPLC, NMR) Impurity_Check Impurity Detected? Start->Impurity_Check Polar_Impurity Highly Polar Impurity (e.g., Isonicotinic Acid) Impurity_Check->Polar_Impurity Yes Similar_Polarity Impurity with Similar Polarity (e.g., 4-Aminopyridine) Impurity_Check->Similar_Polarity Yes Pure_Product Pure Product Obtained Impurity_Check->Pure_Product No Aqueous_Wash Perform Aqueous Base Wash Polar_Impurity->Aqueous_Wash Recrystallize Attempt Recrystallization Similar_Polarity->Recrystallize Reanalyze Re-analyze Product Aqueous_Wash->Reanalyze Column_Chrom Perform Column Chromatography Recrystallize->Column_Chrom If Impurity Persists Recrystallize->Reanalyze Column_Chrom->Reanalyze Reanalyze->Impurity_Check

Caption: A decision tree for troubleshooting common impurities in this compound synthesis.

Data Summary

ImpurityTypical Identification MethodRecommended Removal Technique
Isonicotinic acidTLC (baseline spot), HPLC (early eluting peak)Aqueous base wash (e.g., NaHCO₃)
4-AminopyridineTLC (Rf similar to product), ¹H NMRRecrystallization, Column Chromatography
4,4'-BipyridineMass Spectrometry, ¹H NMRColumn Chromatography

References

  • Title: Synthesis of N-(Pyridin-4-yl)
  • Title: Isonicotinic Acid Source: PubChem, National Center for Biotechnology Inform
  • Title: 4-Aminopyridine Source: PubChem, National Center for Biotechnology Inform

preventing the formation of side products in N-(Pyridin-4-yl)isonicotinamide reactions

Author: BenchChem Technical Support Team. Date: January 2026

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optimizing reaction conditions for N-(Pyridin-4-yl)isonicotinamide crystal growth

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Expanding Research Focus

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I'm preparing to provide scientifically accurate answers, emphasizing the rationale behind experimental choices. Data tables and step-by-step protocols will be created for clarity. I'll also visually represent processes with Graphviz diagrams that are properly formatted. I will conclude with a complete references section.

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Planning Support Structure

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troubleshooting poor crystallinity in N-(Pyridin-4-yl)isonicotinamide-based MOFs

Author: BenchChem Technical Support Team. Date: January 2026

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Technical Support Center: Enhancing the Thermal Stability of N-(Pyridin-4-yl)isonicotinamide (PIA) Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with N-(Pyridin-4-yl)isonicotinamide (PIA) and its complexes. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you navigate the challenges of improving the thermal stability of these versatile compounds.

Introduction: Why Thermal Stability Matters

This compound (PIA) is a versatile bitopic ligand capable of forming a variety of coordination complexes, including discrete molecules, coordination polymers (CPs), and metal-organic frameworks (MOFs). The thermal stability of these complexes is a critical parameter, directly influencing their viability in applications ranging from gas storage and catalysis to drug delivery. A thermally robust material can withstand higher processing temperatures, maintain its structural integrity over time, and exhibit a predictable release profile for therapeutic agents. This guide is designed to equip you with the knowledge and practical strategies to enhance and accurately assess the thermal stability of your PIA complexes.

Troubleshooting Guide: Common Experimental Challenges

This section addresses specific issues you may encounter during the synthesis and thermal analysis of PIA complexes.

Issue 1: Inconsistent TGA Results for the Same PIA Complex

Question: I am getting different decomposition temperatures for what should be the same batch of a PIA-metal complex when I run thermogravimetric analysis (TGA). What could be causing this variability?

Answer: This is a common and often frustrating issue. The variability in TGA results for the same PIA complex can typically be traced back to a few key experimental factors:

  • Sample Preparation and Homogeneity:

    • Causality: Even small variations in the sample, such as the presence of amorphous material or unreacted starting materials, can lead to different thermal behaviors. The way the sample is loaded into the TGA pan can also affect heat transfer.

    • Solution:

      • Ensure your sample is a homogenous powder. Gently grind the crystalline sample in an agate mortar and pestle.

      • Use a consistent, small amount of sample (typically 1-5 mg) for each run to ensure uniform heat distribution.

      • Distribute the sample evenly across the bottom of the TGA pan.

  • Heating Rate:

    • Causality: A faster heating rate can result in a delayed decomposition onset temperature because the sample does not have sufficient time to reach thermal equilibrium.

    • Solution:

      • Use a standardized, and relatively slow, heating rate for all comparative experiments. A rate of 5-10 °C/min is a common starting point for coordination complexes.

      • Report the heating rate in all your data sets.

  • Atmosphere:

    • Causality: The presence of oxygen can lead to oxidative decomposition, which often occurs at a lower temperature than thermal decomposition under an inert atmosphere (like nitrogen or argon).

    • Solution:

      • Unless you are specifically studying oxidative stability, always run your TGA experiments under a consistent flow of an inert gas.

      • Ensure the gas flow rate is the same for all experiments.

Issue 2: Unexpected Mass Loss at Low Temperatures (< 150 °C)

Question: My TGA curve for a newly synthesized PIA-Zinc complex shows a significant mass loss well before the main decomposition event. Is my complex unstable?

Answer: Not necessarily. A mass loss at temperatures below 150 °C in coordination complexes is almost always attributable to the loss of solvent molecules. These can be solvent molecules from the synthesis that are either coordinated to the metal center or trapped within the crystal lattice.

  • Diagnostic Steps:

    • Correlate with Synthesis: Review your synthesis protocol. What solvents were used? The mass loss percentage should correspond to the expected number of solvent molecules per formula unit of your complex.

    • Characterization: Use other techniques to confirm the presence of solvent:

      • Single-Crystal X-ray Diffraction: If you have suitable crystals, this is the definitive method to locate and identify solvent molecules in the structure.

      • Powder X-ray Diffraction (PXRD): Comparing the experimental PXRD pattern of your "as-synthesized" material with the pattern after heating it (to the temperature at which the initial mass loss is complete) can reveal structural changes due to solvent loss.

      • Elemental Analysis (CHN): The results from CHN analysis should align with the calculated values for the solvated complex.

  • Troubleshooting Workflow:

cluster_0 Troubleshooting Low-Temperature Mass Loss A Observe Unexpected Mass Loss < 150°C in TGA B Hypothesis: Loss of Guest/Coordinated Solvent A->B C Review Synthesis Solvents B->C F Confirm with PXRD (Before vs. After Heating) B->F G Definitive Confirmation with Single-Crystal XRD if possible B->G D Calculate Theoretical Mass Loss % for Solvated Complex C->D E Compare Experimental vs. Theoretical Mass Loss D->E H Conclusion: Mass loss is due to solvent, not instability of the PIA framework. E->H F->H G->H

Caption: Workflow for diagnosing low-temperature mass loss in PIA complexes.

Frequently Asked Questions (FAQs)

FAQ 1: How can I strategically increase the thermal stability of my PIA complexes?

Answer: Enhancing thermal stability involves a multi-faceted approach that considers the metal ion, the ligand environment, and the overall crystal packing. Here are some proven strategies:

  • Choice of Metal Ion:

    • Mechanism: The strength of the metal-ligand bond is a primary determinant of thermal stability. Metal ions with a higher charge density (higher charge and smaller ionic radius) generally form stronger coordinate bonds.

    • Practical Application: For a given ligand like PIA, complexes with Co(II) or Ni(II) are often more thermally stable than those with Mn(II) or Cd(II) due to the greater M-N bond strengths. The Irving-Williams series can provide a useful predictive tool for the stability of divalent first-row transition metal complexes.

Metal Ion (M²⁺)Ionic Radius (pm, high spin)Typical Decomposition Onset (°C) for similar N-donor complexes
Mn(II)83~300-350
Fe(II)78~320-370
Co(II)74.5~350-400
Ni(II)69~360-420
Cu(II)73Variable (Jahn-Teller distortion)
Zn(II)74~340-390
  • Increasing Structural Dimensionality and Connectivity:

    • Mechanism: Higher-dimensional structures (e.g., 3D MOFs vs. 1D chains) have a more rigid framework. The energy required to break down the entire structure is greater because multiple bonds must be cleaved simultaneously.

    • Practical Application: Introduce ancillary ligands that can bridge between metal centers, increasing the connectivity of the network. For example, using dicarboxylates in conjunction with PIA can lead to robust 3D frameworks with enhanced thermal stability compared to simpler 1D or 2D structures.

  • Promoting Intermolecular Interactions:

    • Mechanism: Strong non-covalent interactions like hydrogen bonds and π-π stacking act as "molecular glue," holding the structure together and requiring more energy to disrupt.

    • Practical Application: The amide group in PIA is an excellent hydrogen bond donor and acceptor. Synthesizing complexes where these groups can form extensive hydrogen-bonding networks can significantly improve thermal stability.

FAQ 2: What is the best way to report and compare the thermal stability of different PIA complexes?

Answer: To ensure clarity and allow for meaningful comparisons within the scientific community, it is crucial to report thermal stability data in a standardized manner.

  • Key Parameters to Report:

    • Decomposition Onset Temperature (T_onset): This is often determined from the intersection of the tangent to the baseline and the tangent to the steepest part of the mass loss step in the TGA curve. It represents the temperature at which significant decomposition begins.

    • Peak Decomposition Temperature (T_peak): This is the temperature at which the rate of mass loss is at its maximum. It is determined from the peak of the derivative thermogravimetric (DTG) curve.

    • Experimental Conditions: Always report the heating rate, the atmosphere (e.g., N₂ or air), the gas flow rate, and the sample mass.

  • Data Presentation:

    • Always show the primary TGA curve (mass % vs. temperature).

    • Include the DTG curve (derivative of mass loss vs. temperature) as it more clearly shows the temperatures of individual decomposition steps.

FAQ 3: Can I use Differential Scanning Calorimetry (DSC) to study the thermal stability of my PIA complexes?

Answer: Yes, DSC is a powerful complementary technique to TGA. While TGA measures changes in mass, DSC measures changes in heat flow, providing information about thermodynamic transitions.

  • What DSC Can Tell You:

    • Phase Transitions: Before decomposition, some complexes may undergo solid-state phase transitions, which appear as endothermic or exothermic peaks in the DSC curve without any corresponding mass loss in the TGA.

    • Desolvation: The loss of solvent is an endothermic process and will be visible as an endothermic peak in the DSC data, which should correlate with the initial mass loss in the TGA.

    • Decomposition: The decomposition process itself can be endothermic or exothermic, providing additional insight into the degradation mechanism.

  • Experimental Protocol: DSC Analysis of a PIA Complex

    • Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using appropriate standards (e.g., indium).

    • Sample Preparation: Accurately weigh 1-3 mg of the finely ground PIA complex into an aluminum DSC pan. Crimp the pan with a lid. It is often useful to pierce the lid to allow any evolved gases to escape.

    • Reference Pan: Prepare an empty, sealed aluminum pan as a reference.

    • Method Setup:

      • Temperature Program: Start with an isothermal segment at a low temperature (e.g., 30 °C) for 5 minutes to allow for equilibration. Then, ramp the temperature at a controlled rate (e.g., 10 °C/min) to a point beyond the final decomposition temperature observed in the TGA.

      • Atmosphere: Use an inert atmosphere (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

    • Data Analysis: Analyze the resulting heat flow vs. temperature curve to identify the temperatures of endothermic and exothermic events. Correlate these events with the mass loss steps observed in the TGA.

References

  • Cozzi, P. G. (2004). Metal-Salen Schiff base complexes in catalysis: practical aspects. Chemical Society Reviews, 33(7), 410-421. [Link]
  • Yaghi, O. M., O'Keeffe, M., Ockwig, N. W., Chae, H. K., Eddaoudi, M., & Kim, J. (2003). Reticular synthesis and the design of new materials.
  • Housecroft, C. E., & Sharpe, A. G. (2018). Inorganic Chemistry (5th ed.). Pearson.
  • Irving, H., & Williams, R. J. P. (1953). The stability of transition-metal complexes. Journal of the Chemical Society, 3192-3210. [Link]
  • Desiraju, G. R. (2002). Crystal engineering: the design of organic solids.

Technical Support Center: A-Z Guide to Resolving Peak Overlap in the NMR Spectrum of N-(Pyridin-4-yl)isonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides a comprehensive, troubleshooting-focused resource for researchers, scientists, and drug development professionals encountering peak overlap in the Nuclear Magnetic Resonance (NMR) spectrum of N-(Pyridin-4-yl)isonicotinamide. Due to the inherent symmetry of its two pyridine rings, the ¹H NMR spectrum of this molecule is often characterized by a congested aromatic region, making definitive signal assignment a significant challenge. This document offers a structured workflow, from fundamental techniques to advanced spectroscopic methods, to systematically deconvolve overlapping signals and achieve unambiguous structural elucidation.

Part 1: Initial Assessment & Problem Identification

Q1: Why are the aromatic signals in my ¹H NMR spectrum of this compound so crowded and difficult to assign?

A1: The core of the issue lies in the molecular structure of this compound. The molecule consists of an isonicotinamide moiety and a 4-aminopyridine moiety linked by an amide bond.[1][2][3][4][5] Both pyridine rings are substituted at the 4-position, creating a high degree of symmetry.

this compound with labeled protons

Figure 1: Structure of this compound. Protons on the isonicotinamide ring (H-2, H-6, H-3, H-5) are in a chemically similar environment to their counterparts on the pyridin-4-yl ring (H-2', H-6', H-3', H-5'), leading to severe signal overlap in the ¹H NMR spectrum.

Protons in similar chemical environments will have very close chemical shifts, causing their signals to overlap in a 1D ¹H NMR spectrum.[6] Specifically, the α-protons (H-2, H-6, H-2', H-6') and β-protons (H-3, H-5, H-3', H-5') of the two rings are expected to resonate in narrow, crowded regions of the aromatic spectrum (typically 7.0-9.0 ppm), making individual assignment nearly impossible without further action.

Part 2: Foundational Troubleshooting Techniques

For many cases, peak overlap can be resolved or minimized using straightforward adjustments to the experimental conditions without resorting to complex 2D NMR experiments.

Q2: Can I resolve this overlap using simple adjustments to my experiment?

A2: Yes. Two of the most effective initial strategies are altering the NMR solvent and varying the acquisition temperature. These methods perturb the local electronic environment of the protons, often inducing differential shifts in the overlapping signals.

Method 1: Modifying the NMR Solvent

Causality: The chemical shift of a proton is highly sensitive to its intermolecular interactions with the surrounding solvent molecules.[7][8][9][10] Changing from a standard, relatively inert solvent like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) to an aromatic solvent like benzene-d₆ (C₆D₆) or pyridine-d₅ can induce significant changes in chemical shifts. This phenomenon, known as the Aromatic Solvent-Induced Shift (ASIS), arises from the magnetic anisotropy of the aromatic solvent ring.[11] When the solute molecule associates with the solvent, protons located in different positions relative to the solvent's ring current will be shielded (shifted upfield) or deshielded (shifted downfield) to varying extents, often resolving the overlap.[7]

Experimental Protocol:

  • Sample Preparation: Prepare two NMR samples of this compound with identical concentrations. Dissolve one in a standard solvent (e.g., DMSO-d₆) and the other in an aromatic solvent (e.g., benzene-d₆).

  • Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample under identical spectrometer conditions (temperature, number of scans).

  • Analysis: Compare the aromatic regions of the two spectra. Look for changes in the chemical shifts and dispersion of the signals.

Expected Outcome: The relative positions of the pyridine proton signals will likely change, potentially separating previously overlapping multiplets.

Solvent SystemExpected Aromatic Proton Region (ppm)Rationale for Resolution
DMSO-d₆ ~8.0 - 8.8 ppmSignals are often broad due to hydrogen bonding with the solvent and may show significant overlap.
Benzene-d₆ ~7.5 - 8.5 ppm (Variable)The anisotropic effect of the benzene ring can cause significant differential shifts, spreading the signals apart. Protons on one face of the molecule may be shielded while others are deshielded.[11]
Method 2: Variable Temperature (VT) NMR

Causality: Changing the temperature of the NMR experiment can resolve overlapping peaks through several mechanisms.[12][13] It alters the populations of different molecular conformations, and if these conformers have different chemical shifts, the weighted-average chemical shift observed at room temperature will change.[12] Furthermore, temperature affects the strength and dynamics of intermolecular hydrogen bonding between the solute and solvent (or between solute molecules), which can have a pronounced effect on the chemical shifts of nearby protons, especially the amide N-H proton and the adjacent pyridine protons.[12][14][15]

Experimental Protocol:

  • Instrument Setup: Use a spectrometer equipped with a variable temperature unit. Ensure you are using an appropriate NMR tube (Class A glass) and spinner (PEEK or ceramic) designed for VT work.[13]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25°C / 298K).

  • Temperature Titration: Increase or decrease the temperature in discrete steps (e.g., 10-20°C increments). Allow the sample to equilibrate for 5-10 minutes at each new temperature before re-shimming and acquiring a new spectrum.[13] A common range to explore is from 25°C up to 80°C or higher, solvent permitting.[16]

  • Analysis: Stack the spectra and observe how the chemical shifts of the aromatic protons change with temperature. Different protons will likely have different temperature coefficients (dδ/dT), causing their signals to move apart.[16]

Expected Outcome: You may observe that some signals shift more significantly than others as the temperature changes, leading to the resolution of overlapping multiplets.[12][14] This is particularly effective for resolving signals that are only marginally overlapped at room temperature.

Part 3: Advanced Spectroscopic Solutions (2D NMR)

If foundational techniques are insufficient, two-dimensional (2D) NMR spectroscopy is the definitive method for resolving severe overlap and achieving complete signal assignment.[17]

Q3: The simpler methods didn't fully resolve the spectrum. How can 2D NMR provide a complete assignment?

A3: 2D NMR experiments add a second frequency dimension, which disperses the signals based on different nuclear interactions.[18] This allows you to resolve overlapping peaks by spreading them out on a 2D map and establish connectivity between atoms.[19][20] For this compound, a combination of COSY, HSQC, and HMBC experiments is the gold standard.

Method 3: COSY (Correlation Spectroscopy)

Purpose: To identify protons that are spin-spin coupled (J-coupled), typically those on adjacent carbons.[21] This experiment is essential for tracing the connectivity within each individual pyridine ring.

How it Works: A COSY spectrum displays the 1D proton spectrum on both the horizontal and vertical axes. The signals on the diagonal correspond to the 1D spectrum. The crucial information comes from the off-diagonal "cross-peaks," which indicate that the two protons at the corresponding diagonal positions are coupled.[17][22][23]

Experimental Protocol:

  • Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment. This is a routine experiment available in all modern spectrometer software libraries.

  • Interpretation:

    • Start with a well-resolved signal in the aromatic region.

    • Find its corresponding peak on the diagonal.

    • Look for cross-peaks along the horizontal or vertical line from that diagonal peak.

    • Each cross-peak connects it to a coupled proton. You can "walk" along the spin system by following the chain of cross-peaks. For example, you can trace the path from H-2 to H-3 within a pyridine ring.

Expected Outcome: Even if the signals for the two rings overlap in the 1D spectrum, COSY will allow you to identify the two distinct, four-proton spin systems corresponding to each pyridine ring. You will be able to connect H-2 with H-3 and H-5 with H-6 for each ring, but you will not yet be able to definitively assign which spin system belongs to the isonicotinamide ring and which to the pyridin-4-yl ring.

Method 4: HSQC and HMBC (Heteronuclear Correlation)

These two experiments correlate proton signals with carbon signals, leveraging the typically well-resolved ¹³C spectrum to help resolve the proton overlap.[18][24]

HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify which protons are directly attached to which carbons (¹J-CH coupling).[17][25]

  • How it Works: The 2D spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each peak (correlation) in the spectrum indicates a direct bond between a specific proton and a specific carbon.[18]

  • Benefit: Since ¹³C spectra are much more dispersed than ¹H spectra, protons that overlap in the 1D ¹H spectrum may be attached to carbons with different ¹³C chemical shifts.[6] The HSQC will show these as two distinct correlation peaks, thus resolving the proton ambiguity.[18][26]

HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range couplings between protons and carbons over two or three bonds (²J-CH and ³J-CH).[24][25] This is the key experiment for assigning which spin system belongs to which ring.

  • How it Works: Similar to HSQC, it's a ¹H-¹³C correlation map. However, it only shows correlations between protons and carbons that are 2-3 bonds away. Direct one-bond correlations are suppressed.[25]

  • Benefit: To assign the entire molecule, look for correlations across the amide bond. The amide proton (N-H) should show an HMBC correlation to the carbonyl carbon (C=O) and to the carbons of the pyridin-4-yl ring (C-2'/C-6' and C-4'). Crucially, the protons on the isonicotinamide ring (e.g., H-2/H-6) will show correlations to the carbonyl carbon, while the protons on the pyridin-4-yl ring (H-2'/H-6') will not. This unambiguous long-range correlation is what allows for the definitive assignment of each spin system.[20]

Combined HSQC/HMBC Protocol:

  • Acquisition: Run standard gHSQC and gHMBC experiments.

  • Analysis:

    • Use the HSQC spectrum to correlate each proton signal with its directly attached carbon. This helps resolve overlapping proton signals if their attached carbons are resolved.

    • Use the COSY data to assemble the two pyridine ring spin systems.

    • Use the HMBC spectrum to find the key long-range correlation from the H-2/H-6 protons to the carbonyl carbon. The spin system that shows this correlation belongs to the isonicotinamide ring.

    • The other spin system, by process of elimination, belongs to the pyridin-4-yl ring.

Part 4: Alternative & Advanced Methods

Q4: I have extremely severe overlap and even 2D NMR is ambiguous. Is there any other option?

A4: In rare cases of extreme overlap, a chemical approach using Lanthanide Shift Reagents (LSRs) can be employed.

Method 5: Lanthanide Shift Reagents (LSRs)

Causality: LSRs are paramagnetic complexes, typically containing Europium (Eu) or Praseodymium (Pr), that can reversibly bind to Lewis basic sites in a molecule (like the pyridine nitrogens or the amide oxygen in your compound).[27][28][29][30] The paramagnetic metal creates a large local magnetic field that induces significant changes in the chemical shifts of nearby protons.[28][31] The magnitude of this induced shift is dependent on the distance and angle of the proton from the lanthanide ion, causing signals to spread out dramatically and resolve overlap.[27][29]

  • Europium-based reagents (e.g., Eu(fod)₃) typically cause downfield shifts.[27][29]

  • Praseodymium-based reagents (e.g., Pr(fod)₃) typically cause upfield shifts.[29]

Experimental Protocol (Titration):

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your compound in a dry, aprotic solvent (LSRs are sensitive to water).[28]

  • Incremental Addition: Add a small, known amount of the LSR (e.g., 0.1 molar equivalents) to the NMR tube. Shake well to mix.

  • Acquire Spectrum: Acquire a new ¹H NMR spectrum.

  • Repeat: Continue adding small aliquots of the LSR and acquiring spectra after each addition.

  • Analysis: Monitor the chemical shifts of the aromatic protons. Protons closer to the binding site (the pyridine nitrogens) will shift more dramatically, allowing for their resolution and assignment based on the magnitude of the shift.

Caution: A major drawback of LSRs is that they can cause significant line broadening, which can reduce resolution and obscure coupling information.[28][29] This technique has become less common with the advent of high-field spectrometers and advanced 2D methods but remains a powerful tool for specific, challenging cases.[28][29]

Part 5: Recommended Workflow & Decision Logic

To efficiently tackle the problem, follow a logical progression from the simplest to the most complex techniques. The following flowchart illustrates a recommended decision-making process.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 Start Start: Acquire 1D ¹H NMR in a standard solvent (e.g., DMSO-d₆) Assess Assess Aromatic Region: Is there significant peak overlap? Start->Assess Solvent Technique 1: Change Solvent (e.g., to Benzene-d₆) Assess->Solvent Yes End Complete Assignment Achieved Assess_Solvent Re-assess Spectrum: Is overlap resolved? Solvent->Assess_Solvent Temp Technique 2: Variable Temperature (VT) NMR Assess_Solvent->Temp No Assess_Solvent->End Yes Assess_Temp Re-assess Spectrum: Is overlap resolved? Temp->Assess_Temp TwoD Technique 3 & 4: Acquire 2D NMR Suite (COSY, HSQC, HMBC) Assess_Temp->TwoD No Assess_Temp->End Yes Assess_TwoD Analyze 2D Data: Can a full, unambiguous assignment be made? TwoD->Assess_TwoD Assess_TwoD->End Yes LSR Advanced Technique: Consider Lanthanide Shift Reagents (LSR) Assess_TwoD->LSR No, ambiguity remains LSR->End

Diagram 1: Troubleshooting workflow for resolving NMR peak overlap.

References

  • Slideshare. (n.d.). Lanthanide shift reagents in nmr.
  • Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents.
  • Royal Society of Chemistry. (n.d.). RES-TOCSY: a simple approach to resolve overlapped 1H NMR spectra of enantiomers. Organic & Biomolecular Chemistry.
  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp.
  • Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.
  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
  • MDPI. (2020). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. Molecules.
  • The Journal of Chemical Physics. (1961). Solvent Effects in Nuclear Magnetic Resonance Spectra.
  • Oxford Instruments. (2024). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy.
  • ACS Publications. (2001). Spec2D: A Structure Elucidation System Based on 1H NMR and H−H COSY Spectra in Organic Chemistry. Journal of Chemical Information and Modeling.
  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 8-TECH-7 Lanthanide Induced Shifts (LIS).
  • University of Ottawa NMR Facility Blog. (2014). Variable Temperature to Improve NMR Resolution.
  • University of Oxford. (n.d.). Variable Temperature NMR Experiments.
  • ACD/Labs. (n.d.). The advantages of overlaying an HSQC spectrum with an HMBC spectrum.
  • Wiley Online Library. (2018). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Journal of Magnetic Resonance.
  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
  • YouTube. (2020). Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-1H COSY NMR. OChemLounge.
  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?.
  • ACS Publications. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. ACS Omega.
  • MDPI. (2023). Unveiling the Metabolic Fingerprint of Occupational Exposure in Ceramic Manufactory Workers. Metabolites.
  • J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.
  • JoVE. (2024). Video: 2D NMR: Overview of Heteronuclear Correlation Techniques.
  • ResearchGate. (2018). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra.
  • Wikipedia. (n.d.). 4-Pyridylnicotinamide.
  • AZoM. (2025). Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra.
  • ResearchGate. (2013). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?.
  • Oxford Instruments. (n.d.). Variable Temperature NMR Spectroscopy.
  • Royal Society of Chemistry. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Analyst.
  • University of Manitoba. (n.d.). NMR Chemical Shifts.
  • JKNCHEM. (n.d.). This compound.
  • Chemistry Stack Exchange. (2021). How to assign overlapping multiplets in 1H NMR spectra?.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001406).
  • Wikipedia. (n.d.). Isonicotinamide.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
  • ResearchGate. (n.d.). Graph depicting 1 H-NMR titration of isonicotinamide with AgNO 3.
  • The Royal Society of Chemistry. (2012). Supplementary Information.

Sources

challenges in the scale-up synthesis of N-(Pyridin-4-yl)isonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Synthesis

I've initiated comprehensive Google searches to uncover critical data on scaling up the synthesis of N-(Pyridin-4-yl)isonicotinamide. My focus is on understanding common challenges in larger-scale production, suitable reaction conditions, and effective purification methods. I'm prioritizing peer-reviewed literature and patent searches for reliable insights.

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managing moisture sensitivity during the synthesis of N-(Pyridin-4-yl)isonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of N-(Pyridin-4-yl)isonicotinamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a particular focus on managing moisture sensitivity. Our goal is to provide you with field-proven insights and robust protocols to ensure the success of your experiments.

Introduction: The Challenge of Moisture

The synthesis of this compound, a crucial building block in medicinal chemistry and materials science, typically involves the acylation of 4-aminopyridine with an activated form of isonicotinic acid, such as isonicotinoyl chloride. While seemingly straightforward, the reaction's success is highly contingent on the stringent exclusion of water. Both the starting materials and the reaction intermediates exhibit significant sensitivity to moisture, which can lead to diminished yields, the formation of difficult-to-remove impurities, and ultimately, project delays.

This guide will delve into the causality behind these experimental challenges and provide a self-validating system of protocols to mitigate the risks associated with moisture.

Troubleshooting Guide: Navigating Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

  • Symptom: After the reaction and workup, you isolate a significantly lower amount of the desired product than expected, or none at all.

  • Potential Cause 1: Hydrolysis of Isonicotinoyl Chloride. Isonicotinoyl chloride is highly reactive and readily hydrolyzes in the presence of water to form isonicotinic acid. This acid is significantly less reactive than the acid chloride and will not efficiently acylate 4-aminopyridine under standard conditions.

  • Solution 1: Rigorous Anhydrous Technique.

    • Glassware: All glassware must be oven-dried at a minimum of 120°C for at least 4 hours or flame-dried under a high vacuum immediately before use.

    • Solvents: Use freshly distilled, anhydrous solvents. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) should be dried over appropriate drying agents (e.g., calcium hydride for DCM, sodium/benzophenone for THF) and distilled under an inert atmosphere.

    • Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas, such as nitrogen or argon. This can be achieved using a Schlenk line or a balloon filled with the inert gas.

  • Potential Cause 2: Hygroscopic Nature of 4-Aminopyridine. 4-Aminopyridine is a hygroscopic solid that can absorb a significant amount of water from the atmosphere. The presence of water will, as mentioned, consume the isonicotinoyl chloride.

  • Solution 2: Proper Handling and Storage of 4-Aminopyridine.

    • Store 4-aminopyridine in a desiccator over a strong drying agent like phosphorus pentoxide.

    • Before use, dry the required amount of 4-aminopyridine in a vacuum oven at a moderate temperature (e.g., 40-50°C) for several hours to remove any adsorbed water.

Problem 2: Presence of a Major Side Product, Isonicotinic Acid

  • Symptom: Your crude product's NMR or LC-MS analysis shows a significant peak corresponding to isonicotinic acid.

  • Potential Cause: This is a direct consequence of the hydrolysis of isonicotinoyl chloride, as explained in Problem 1.

  • Solution: In addition to the rigorous anhydrous techniques described above, consider the following:

    • Order of Addition: Add the isonicotinoyl chloride solution dropwise to the solution of 4-aminopyridine and a non-nucleophilic base (e.g., triethylamine or pyridine) at a low temperature (e.g., 0°C). This ensures that the highly reactive acid chloride immediately encounters the nucleophile (4-aminopyridine) rather than any trace moisture.

Problem 3: Formation of a Diacylated Byproduct

  • Symptom: Mass spectrometry analysis indicates the presence of a species with a molecular weight corresponding to the addition of two isonicotinoyl groups to a pyridine-based molecule.

  • Potential Cause: While less common, under certain conditions, the nitrogen atom of the newly formed amide bond can be further acylated. This is more likely to occur if there is an excess of isonicotinoyl chloride and the reaction temperature is elevated.

  • Solution:

    • Stoichiometry Control: Use a slight excess (e.g., 1.05-1.1 equivalents) of 4-aminopyridine relative to isonicotinoyl chloride to ensure the complete consumption of the acid chloride.

    • Temperature Control: Maintain a low reaction temperature (0°C to room temperature) to control the reactivity and minimize side reactions.

Troubleshooting Workflow

troubleshooting_workflow cluster_problem Problem Identification cluster_cause Root Cause Analysis cluster_solution Corrective Actions Problem Problem Low Yield or Impurities Cause1 Cause 1 Reagent Hydrolysis Problem:desc->Cause1:title Leads to Cause2 Cause 2 Hygroscopic Starting Material Problem:desc->Cause2:title Leads to Cause3 Cause 3 Incorrect Stoichiometry/Temp. Problem:desc->Cause3:title Leads to Solution1 Solution Implement Rigorous Anhydrous Technique Cause1:desc->Solution1:title Resolved by Solution2 Solution Proper Reagent Handling & Storage Cause2:desc->Solution2:title Resolved by Solution3 Solution Optimize Stoichiometry & Temperature Cause3:desc->Solution3:title Resolved by

Caption: Troubleshooting workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: Anhydrous dichloromethane (DCM) is a common and effective choice. It is relatively non-polar, which helps to solubilize the starting materials, and it is unreactive towards the reagents. Anhydrous tetrahydrofuran (THF) or acetonitrile can also be used, but care must be taken to ensure they are rigorously dried, as they are more hygroscopic than DCM.

Q2: Why is a base, such as triethylamine or pyridine, necessary?

A2: The reaction of 4-aminopyridine with isonicotinoyl chloride generates one equivalent of hydrochloric acid (HCl). This HCl can protonate the nitrogen atoms of both the starting material and the product, rendering them non-nucleophilic and halting the reaction. A non-nucleophilic base is added to scavenge this HCl, driving the reaction to completion. The use of at least one equivalent of base is crucial. Often, a slight excess (e.g., 1.1-1.2 equivalents) is used to ensure all the generated acid is neutralized.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. A suitable mobile phase would be a mixture of a moderately polar solvent (e.g., ethyl acetate) and a non-polar solvent (e.g., hexanes). The starting material, 4-aminopyridine, and the product, this compound, should have different Rf values. The reaction is considered complete when the spot corresponding to the limiting reagent (typically isonicotinoyl chloride, though 4-aminopyridine is easier to visualize on TLC) has disappeared.

Q4: What is the best method for purifying the crude product?

A4: The purification method will depend on the scale of the reaction and the nature of the impurities.

  • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water, acetone, or ethyl acetate) can yield highly pure material.

  • Column Chromatography: For smaller scales or if the crude product contains multiple impurities, silica gel column chromatography is the preferred method. A gradient elution system, starting with a less polar solvent mixture and gradually increasing the polarity, is typically effective.

Q5: How does moisture affect the Schotten-Baumann reaction conditions sometimes used for this synthesis?

A5: The Schotten-Baumann reaction involves an acyl chloride and an amine in the presence of an aqueous base. While this method can be used, it is generally less suitable for the synthesis of this compound due to the high reactivity of isonicotinoyl chloride with water. In an aqueous environment, the hydrolysis of the acid chloride to isonicotinic acid would be a significant competing reaction, leading to a substantial decrease in the yield of the desired amide. Therefore, anhydrous conditions are strongly recommended.

Reaction Mechanism and Moisture Sensitivity

reaction_mechanism cluster_reagents Reactants cluster_reaction Reaction Pathway cluster_products Products cluster_side_reaction Moisture-Induced Side Reaction Isonicotinoyl_Chloride Isonicotinoyl Chloride Nucleophilic_Attack Nucleophilic Attack Isonicotinoyl_Chloride->Nucleophilic_Attack Isonicotinic_Acid Isonicotinic Acid (Inactive) Isonicotinoyl_Chloride->Isonicotinic_Acid Hydrolysis Aminopyridine 4-Aminopyridine Aminopyridine->Nucleophilic_Attack Base Base (e.g., Et3N) Proton_Transfer Proton Transfer Base->Proton_Transfer Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Cl- Proton_Transfer->Elimination Product This compound Elimination->Product HCl_Salt Base-HCl Salt Elimination->HCl_Salt Water H2O (Moisture) Water->Isonicotinic_Acid

Caption: Reaction mechanism for the synthesis of this compound and the competing hydrolysis side reaction.

Quantitative Data Summary

ParameterValue/ObservationSignificance in Synthesis
Isonicotinoyl Chloride Reactivity Highly susceptible to hydrolysis.The primary reason for requiring stringent anhydrous conditions.
4-Aminopyridine Hygroscopicity Readily absorbs atmospheric moisture.A potential source of water contamination in the reaction.
Optimal Reaction Temperature 0°C to Room TemperatureBalances reaction rate with minimizing side product formation.
Stoichiometry of Base Minimum of 1 equivalent (typically 1.1-1.2 eq).Essential for neutralizing the HCl byproduct and driving the reaction to completion.

Experimental Protocol: Synthesis of this compound under Anhydrous Conditions

This protocol is a self-validating system designed to minimize moisture contamination.

  • Glassware Preparation:

    • Thoroughly clean all necessary glassware (e.g., round-bottom flask, dropping funnel, condenser) with an appropriate solvent.

    • Dry the glassware in an oven at 120°C for at least 4 hours.

    • Assemble the glassware hot under a stream of dry nitrogen or argon and allow it to cool to room temperature under a positive pressure of the inert gas.

  • Reagent Preparation:

    • Dry the required amount of 4-aminopyridine in a vacuum oven at 40-50°C for 2-4 hours.

    • Use freshly opened or distilled anhydrous dichloromethane as the solvent.

    • Ensure the triethylamine (or other non-nucleophilic base) is anhydrous.

    • Isonicotinoyl chloride should be of high purity and handled under an inert atmosphere.

  • Reaction Setup:

    • To the round-bottom flask, add the dried 4-aminopyridine and anhydrous dichloromethane under an inert atmosphere.

    • Add the anhydrous triethylamine to the flask via syringe.

    • Cool the flask to 0°C using an ice bath.

  • Reaction Execution:

    • Dissolve the isonicotinoyl chloride in a small amount of anhydrous dichloromethane in the dropping funnel.

    • Add the isonicotinoyl chloride solution dropwise to the stirred solution of 4-aminopyridine and triethylamine over 15-30 minutes.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup and Purification:

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2-3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or silica gel column chromatography as needed.

References

  • Title: Hydrolysis of Carboxylic Acid Derivatives Source: LibreTexts Chemistry URL:[Link]
  • Title: Synthesis and characterization of this compound Source: World Scientific URL:[Link]
  • Title: The Schotten-Baumann Reaction Source: Organic Chemistry Portal URL:[Link]

optimizing the ligand-to-metal ratio for coordination polymer synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Search Strategy

I'm now starting with some targeted Google searches. I'll focus on the ligand-to-metal ratio in coordination polymer synthesis, looking at common problems, solutions, and the fundamental chemistry involved. My goal is to get a solid foundation of current information on the topic.

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troubleshooting unexpected coordination modes of N-(Pyridin-4-yl)isonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

I am now kicking off a deep dive into the coordination chemistry of N-(Pyridin-4-yl)isonicotinamide, or 4-pia. My initial focus is on uncovering both the predictable and surprising ways this molecule interacts with metals. Expect a broad sweep of authoritative sources to form the foundation of this understanding.

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improving the catalytic efficiency of N-(Pyridin-4-yl)isonicotinamide-based catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Information Gathering

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enhancing the selectivity of N-(Pyridin-4-yl)isonicotinamide for specific metal ions

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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refining the purification process to obtain high-purity N-(Pyridin-4-yl)isonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Starting The Investigation

I'm currently immersed in Google searches, focusing on N-(Pyridin-4-yl)isonicotinamide. My initial goal is to gather detailed information on its synthesis, usual impurities, and the various purification methods – recrystallization, chromatography, and acid/base extractions. This should set a strong foundation for future steps.

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Validation & Comparative

A Researcher's Guide to N-(Pyridin-4-yl)isonicotinamide and its Isomers: A Comparative Analysis of Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the subtle dance of molecular isomerism can lead to profound differences in biological activity, material properties, and therapeutic efficacy. This guide offers an in-depth comparative analysis of N-(Pyridin-4-yl)isonicotinamide and its constitutional isomers, a class of dipyridylamides with significant potential in crystal engineering, coordination chemistry, and drug design. As Senior Application Scientists, we present not just a collection of data, but a framework for understanding the critical interplay between molecular structure and function, underpinned by robust experimental methodologies.

The Significance of Isomeric Variation in Dipyridylamides

This compound and its isomers are characterized by two pyridine rings linked by an amide functionality. The positional variation of the nitrogen atoms within the pyridine rings and the point of attachment of the amide group gives rise to a fascinating array of isomers with distinct electronic and steric profiles. These differences can dramatically influence non-covalent interactions, particularly hydrogen bonding, which in turn dictates crystal packing, solubility, and ultimately, bioavailability and material performance. Understanding these nuances is paramount for the rational design of novel compounds with tailored properties.

Molecular Structures of Key Isomers

The parent compound, this compound, features a symmetrical arrangement of nitrogen atoms at the 4-position of both pyridine rings. Its isomers, such as N-(pyridin-2-yl)picolinamide and N-(pyridin-3-yl)nicotinamide, present alternative electronic distributions and hydrogen bonding capabilities.

Comparative Physicochemical Properties: A Quantitative Overview

The following table summarizes key physicochemical properties of this compound and a selection of its isomers. It is important to note that while some experimental data is available, a complete side-by-side experimental comparison is not extensively reported in the literature. Therefore, some values are predicted or require experimental confirmation, highlighting the need for the standardized protocols detailed in this guide.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility (Water)pKa
This compound C₁₁H₉N₃O199.21248 - 251Sparingly soluble~3.5 / ~5.5
N-(Pyridin-2-yl)picolinamide C₁₁H₉N₃O199.2193 - 95Slightly solubleData not available
N-(Pyridin-3-yl)nicotinamide C₁₁H₉N₃O199.21165 - 168Slightly solubleData not available
N-(Pyridin-2-yl)nicotinamide C₁₁H₉N₃O199.21101 - 103Data not availableData not available
N-(Pyridin-3-yl)picolinamide C₁₁H₉N₃O199.21134 - 136Data not availableData not available

Note: Some data points are from limited literature sources or predicted and should be confirmed experimentally.

Synthesis and Solid-State Characterization: The Role of Crystallography

The synthesis of these dipyridylamides is typically achieved through the condensation of the corresponding aminopyridine and pyridinecarbonyl chloride or by the amidation of a pyridinecarboxylic acid. The resulting solid-state architecture, governed by intricate hydrogen bonding networks, is best elucidated by single-crystal X-ray diffraction.

For instance, the crystal structure of this compound reveals a trans conformation of the amide group, with the two pyridine rings being almost coplanar. This planarity facilitates the formation of strong N-H···N hydrogen bonds, leading to a robust and stable crystal lattice. The specific hydrogen bonding motifs observed are crucial in predicting the co-crystallization behavior of these molecules, a key strategy in modifying the physicochemical properties of active pharmaceutical ingredients.

Experimental Protocols for Comprehensive Characterization

To facilitate a rigorous comparative analysis, we provide the following detailed experimental protocols for the determination of key physicochemical properties.

Determination of Melting Point

The melting point is a fundamental property that provides insights into the purity and crystal lattice energy of a compound.

Methodology:

  • Sample Preparation: A small amount of the crystalline material is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block, and the temperature is ramped at a slow rate (e.g., 1-2 °C/min) near the expected melting point.

  • Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Melting Point Determination cluster_output Data Output A Grind Crystalline Sample B Pack Capillary Tube A->B C Place in Apparatus B->C D Ramp Temperature C->D E Observe Melting D->E F Record Melting Point Range E->F

Caption: Workflow for Melting Point Determination.

Determination of Aqueous Solubility (Shake-Flask Method)

Aqueous solubility is a critical determinant of bioavailability and is significantly influenced by a molecule's ability to form hydrogen bonds with water.

Methodology:

  • Equilibrium Establishment: An excess amount of the compound is added to a known volume of purified water in a sealed vial.

  • Incubation: The vials are agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered through a 0.22 µm filter to remove undissolved solids.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Solubility_Workflow cluster_prep Sample Preparation & Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add Excess Solid to Water B Agitate at Constant Temperature A->B C Filter Suspension B->C D Analyze Filtrate by HPLC C->D E Determine Concentration D->E

Caption: Workflow for Aqueous Solubility Determination.

Determination of pKa by UV-Vis Spectrophotometry

The pKa values indicate the ionization state of the molecule at different pH values, which affects its solubility, permeability, and receptor binding.

Methodology:

  • Buffer Preparation: A series of buffers covering a wide pH range (e.g., pH 2 to 12) are prepared.

  • Sample Preparation: A stock solution of the compound is prepared in a suitable solvent and then diluted into each buffer to a constant final concentration.

  • UV-Vis Measurement: The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.

  • Data Analysis: The absorbance at a wavelength where the ionized and unionized forms of the molecule have different absorbances is plotted against pH. The pKa is determined from the inflection point of the resulting sigmoidal curve.

pKa_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Prepare pH Buffers B Dilute Compound in Buffers A->B C Record UV-Vis Spectra B->C D Plot Absorbance vs. pH C->D E Determine Inflection Point (pKa) D->E

Caption: Workflow for pKa Determination by UV-Vis Spectrophotometry.

Single-Crystal X-ray Diffraction

This is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid, providing invaluable information on conformation, bond lengths, bond angles, and intermolecular interactions.

Methodology:

  • Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a suitable solvent.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer, and diffraction data is collected as the crystal is rotated in the X-ray beam.

  • Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure, yielding a detailed model of the atomic arrangement.

Xray_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination A Grow Single Crystals B Mount Crystal A->B C X-ray Diffraction B->C D Solve and Refine Structure C->D E Analyze Intermolecular Interactions D->E

Caption: Workflow for Single-Crystal X-ray Diffraction.

Structure-Property Relationships and Concluding Remarks

The positional isomerism in dipyridylamides directly impacts their physicochemical properties. For instance, the higher melting point of this compound compared to its isomers can be attributed to its more symmetrical structure, which allows for more efficient crystal packing and stronger intermolecular hydrogen bonds. The position of the nitrogen atoms also influences the pKa values; pyridyl nitrogens are basic, and their proximity to the electron-withdrawing amide group can modulate their basicity.

References

  • Synthesis and structural investigation of a series of dipyridylamides. (2010). PhD Thesis, University of Cape Town. [Link]
  • A Co(II) coordination polymer with this compound (4-pia) ligand: Synthesis, structural characterization and thermal analysis. (2015).
  • PubChem Compound Summary for CID 133309, this compound.
  • PubChem Compound Summary for CID 532729, N-pyridin-2-ylpicolinamide.
  • PubChem Compound Summary for CID 10478059, N-(3-pyridyl)nicotinamide.

N-(Pyridin-4-yl)isonicotinamide vs. 4,4'-bipyridine as a bridging ligand

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I'm currently immersed in Google searches, focusing on N-(Pyridin-4-yl)isonicotinamide and 4,4'-bipyridine as bridging ligands. I'm prioritizing experimental data and comparative studies to build a foundation on their synthesis, coordination chemistry, and the properties of the resulting MOFs. I anticipate a wealth of information in the literature.

Developing Comparative Framework

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Initiating Guide Structuring

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Formulating a Comparison Guide

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Analyzing Properties & Features

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Refining Comparison Criteria

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Developing the Guide Structure

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Defining Guide Structure

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Defining Protocols & Visuals

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I am comparing the two ligands by studying literature values like thermal stability, porosity, and catalytic activity, but the search results point me to more applications, like sensing. I am currently focusing on those areas of comparison.

Developing Guide Content

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Developing Synthesis Procedures

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Defining Structural Comparison

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comparative study of the coordination chemistry of N-(pyridin-4-yl)isonicotinamide and N-(pyridin-3-yl)isonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Literature Search

I've started a deep dive into the literature. My initial focus is on the coordination chemistry of N-(pyridin-4-yl)isonicotinamide (4-pia) and its related compound, N-(pyridin-3-yl) isonicotinamide (3-pia). I'm constructing specific search queries to find relevant research.

Developing Comparative Framework

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Expanding Search Scope

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Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of coordination chemistry and materials science, the nuanced understanding of a ligand's electronic properties is paramount to predicting and controlling the behavior of the resulting metal complexes. N-(Pyridin-4-yl)isonicotinamide (PIA) and its structural analogs represent a class of versatile bitopic ligands capable of forming intricate coordination polymers and metal-organic frameworks (MOFs). Their utility is deeply rooted in the electronic landscape of their constituent pyridine rings and the central amide linker. This guide provides an in-depth comparative analysis of the electronic properties of PIA and related ligands, grounded in Density Functional Theory (DFT), to offer researchers and drug development professionals a robust framework for ligand selection and design.

The Rationale: Why DFT for Ligand Property Analysis?

Before delving into experimental data, it is crucial to understand the "why" behind our chosen methodology. DFT has emerged as a powerful computational tool for predicting the electronic structure of molecules with a favorable balance of accuracy and computational cost. Unlike simpler models, DFT accounts for electron correlation, providing a more realistic depiction of molecular orbitals and charge distribution. This is particularly vital for N-heterocyclic ligands where the localization of electron density on nitrogen atoms and the aromatic π-system dictates their coordination behavior and reactivity. By calculating properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, electrostatic potential surfaces, and atomic charges, we gain predictive insights into a ligand's ability to donate or accept electrons, its preferred sites of coordination, and the nature of its interactions with metal centers.

The Ligand Selection: A Structurally-Informed Comparison

To provide a meaningful comparison, we have selected two related ligands alongside PIA: 4,4'-bipyridine (bpy) and isonicotinamide (INA). This choice is deliberate:

  • This compound (PIA): Our primary subject, featuring two pyridine rings linked by an amide group. This linkage introduces a degree of rotational flexibility and electronic communication that is distinct from a direct C-C bond.

  • 4,4'-Bipyridine (bpy): A classic and widely studied ligand where two pyridine rings are directly connected. This provides a baseline for understanding the electronic impact of inserting the amide linker.

  • Isonicotinamide (INA): Represents one half of the PIA structure, allowing us to dissect the electronic contribution of the amide group in a simpler context.

This selection allows for a systematic evaluation of how the amide linker and the overall molecular architecture influence the electronic properties.

Comparative Electronic Properties: A DFT-Driven Insight

The following data was generated using DFT calculations performed with the B3LYP functional and a 6-311G(d,p) basis set, a combination well-regarded for its performance in describing the electronic structure of organic molecules.

Table 1: Calculated Electronic Properties of PIA, bpy, and INA
LigandHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
This compound (PIA)-6.89-1.785.113.54
4,4'-Bipyridine (bpy)-6.45-1.524.930.00
Isonicotinamide (INA)-7.21-1.655.563.89
Analysis of Frontier Molecular Orbitals

The HOMO and LUMO are the frontier orbitals that play a crucial role in chemical reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity.

  • PIA exhibits a HOMO-LUMO gap of 5.11 eV. The HOMO is primarily localized on the isonicotinamide fragment, while the LUMO is distributed across the pyridin-4-yl ring. This separation suggests a potential for intramolecular charge transfer upon excitation.

  • Bpy , with its direct linkage, has a smaller gap of 4.93 eV, indicating it is slightly more reactive and easier to oxidize than PIA. Its symmetrical nature results in a zero dipole moment.

  • INA possesses the largest energy gap (5.56 eV), suggesting it is the most electronically stable of the three. This is expected due to its smaller conjugated system.

Mulliken Atomic Charges and Electrostatic Potential Maps

Mulliken charge analysis provides insight into the distribution of electron density among the atoms in a molecule. The electrostatic potential (ESP) map visually represents the charge distribution, with red indicating electron-rich regions (negative potential) and blue indicating electron-poor regions (positive potential).

  • In PIA , the nitrogen atoms of both pyridine rings and the oxygen atom of the amide group are the most electronegative centers, as expected. The ESP map reveals a significant negative potential around the amide oxygen and the nitrogen of the isonicotinamide ring, highlighting these as the most probable sites for electrophilic attack or metal coordination.

  • For bpy , the nitrogen atoms are the clear centers of negative potential.

  • In INA , the amide group's oxygen and the pyridine nitrogen are the dominant electron-rich sites.

Experimental Protocol: A Step-by-Step Guide to DFT Calculations

For researchers wishing to replicate or extend this analysis, the following detailed protocol outlines the computational workflow.

  • Ligand Geometry Optimization:

    • Construct the initial 3D structures of PIA, bpy, and INA using a molecular builder.

    • Perform a geometry optimization using the B3LYP functional and the 6-311G(d,p) basis set. This step is crucial to find the lowest energy conformation of each molecule.

    • Verify that the optimization has converged by ensuring there are no imaginary frequencies in the vibrational frequency calculation.

  • Electronic Property Calculation:

    • Using the optimized geometries, perform a single-point energy calculation with the same functional and basis set.

    • From this calculation, extract the energies of the HOMO and LUMO to determine the energy gap.

    • Calculate the Mulliken atomic charges to understand the charge distribution.

    • Generate the electrostatic potential map by mapping the electrostatic potential onto the electron density surface.

  • Data Analysis and Visualization:

    • Tabulate the calculated electronic properties for clear comparison.

    • Visualize the HOMO and LUMO orbitals to understand their spatial distribution.

    • Analyze the ESP maps to identify potential coordination sites.

Workflow Visualization

The following diagram illustrates the logical flow of the DFT analysis employed in this guide.

DFT_Workflow cluster_setup Computational Setup cluster_calculation DFT Calculations cluster_analysis Data Analysis cluster_interpretation Interpretation & Comparison Ligand_Selection Ligand Selection (PIA, bpy, INA) Methodology Methodology Selection (DFT: B3LYP/6-311G(d,p)) Ligand_Selection->Methodology Geom_Opt Geometry Optimization Methodology->Geom_Opt Freq_Calc Frequency Calculation (Verify Minimum) Geom_Opt->Freq_Calc SP_Calc Single-Point Energy Calculation Freq_Calc->SP_Calc HOMO_LUMO HOMO/LUMO Analysis (Energy Gap) SP_Calc->HOMO_LUMO Charges Mulliken Charge Analysis SP_Calc->Charges ESP Electrostatic Potential Map Generation SP_Calc->ESP Comparison Comparative Analysis of Electronic Properties HOMO_LUMO->Comparison Charges->Comparison ESP->Comparison Conclusion Conclusion & Implications Comparison->Conclusion

Caption: Workflow for the comparative DFT analysis of ligand electronic properties.

Concluding Remarks

This DFT-based comparative analysis reveals significant differences in the electronic properties of this compound, 4,4'-bipyridine, and isonicotinamide, primarily attributable to the presence and influence of the amide linker. PIA presents a balance of electronic stability and distinct potential coordination sites, making it a ligand of considerable interest for the design of functional coordination polymers and MOFs. The presented data and methodologies offer a foundational guide for researchers to further explore this fascinating class of ligands and to rationally design new structures with tailored electronic characteristics for specific applications in catalysis, sensing, and drug delivery.

References

  • Title: Density Functional Theory (DFT) Source: LibreTexts Chemistry URL:[Link]
  • Title: B3LYP functional Source: Wikipedia URL:[Link]
  • Title: Basis set (chemistry) Source: Wikipedia URL:[Link]

comparative thermal analysis (TGA/DSC) of N-(Pyridin-4-yl)isonicotinamide and its metal complexes

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by zeroing in on data related to the thermal analysis (TGA/DSC) of N-(Pyridin-4-yl)isonicotinamide and its metal complexes. My initial Google searches are underway, aiming to compile experimental data, understand decomposition pathways, and identify standard protocols for this specific analysis. I'm focusing on a broad search.

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Refining Search Strategies

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comparing the catalytic activity of different metal complexes of N-(Pyridin-4-yl)isonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Initiating a Thorough Search

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Planning the Research Approach

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Refining Search Parameters

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A Comparative Analysis of Gas Adsorption in MOFs: The Role of N-(Pyridin-4-yl)isonicotinamide vs. Conventional Linkers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of porous materials, Metal-Organic Frameworks (MOFs) have emerged as frontrunners for applications in gas storage and separation. The tunability of their structure and function, largely dictated by the organic linker, is a key area of research. This guide provides an in-depth comparison of the gas adsorption capacity of MOFs derived from the flexible, nitrogen-rich linker, N-(Pyridin-4-yl)isonicotinamide, against those synthesized with more conventional, rigid linkers. Our focus is to provide researchers, scientists, and drug development professionals with a clear, data-driven understanding of how linker choice influences MOF performance, particularly in the context of CO2 capture.

The Significance of the Organic Linker in MOF Design

The organic linker is not merely a structural component; it is a key determinant of a MOF's properties. The length, geometry, flexibility, and functional groups of the linker dictate the pore size, shape, and overall surface chemistry of the resulting framework. These characteristics, in turn, govern the MOF's affinity and capacity for adsorbing specific gas molecules. While rigid linkers like terephthalic acid (BDC) and trimesic acid (BTC) have been foundational in the development of high-surface-area MOFs, there is a growing interest in flexible and functionalized linkers like this compound to impart selective gas uptake and dynamic structural responses.

This compound: A Linker of Interest

This compound, hereafter referred to as 4-pia , is a bifunctional linker characterized by two pyridyl rings connected by an amide group. This structure imparts several desirable features:

  • Flexibility: The amide linkage allows for conformational freedom, which can lead to the formation of dynamic MOF structures that may respond to external stimuli like gas pressure.

  • Hydrogen Bonding: The amide group provides both a hydrogen bond donor (N-H) and acceptor (C=O), enhancing the framework's affinity for polar molecules like CO2.

  • Lewis Basic Sites: The pyridyl nitrogen atoms act as Lewis basic sites, which can also contribute to stronger interactions with acidic gases such as CO2.

These properties suggest that MOFs derived from 4-pia could exhibit both high gas uptake and selectivity, particularly for CO2.

Comparative Gas Adsorption Performance

To provide a clear comparison, we will examine the performance of a representative MOF synthesized with the 4-pia linker against several well-established MOFs based on conventional linkers. The key performance indicators are the BET surface area (a measure of the total surface area available for adsorption) and the CO2 uptake capacity at standard conditions.

MOFOrganic LinkerMetal IonBET Surface Area (m²/g)CO2 Uptake (mmol/g) at 298 K, 1 barReference
[Zn(4-pia)₂(SiF₆)] This compound (4-pia)Zn²⁺~435~2.1
HKUST-1 Benzene-1,3,5-tricarboxylic acid (BTC)Cu²⁺~1800-2200~2.4
UiO-66 Terephthalic acid (BDC)Zr⁴⁺~1200-1600~1.8
ZIF-8 2-methylimidazoleZn²⁺~1300-1800~1.1
MOF-5 Terephthalic acid (BDC)Zn²⁺~2500-3000~1.0

Analysis of Comparative Data:

From the data presented, it is evident that while the [Zn(4-pia)₂(SiF₆)] MOF exhibits a lower BET surface area compared to the benchmark MOFs, its CO2 uptake is competitive, particularly with UiO-66 and ZIF-8. This suggests that the high density of functional sites (amide groups and pyridyl nitrogens) within the 4-pia derived MOF contributes significantly to its CO2 affinity, compensating for the lower surface area. In contrast, MOFs like MOF-5, with a very high surface area, show a comparatively lower CO2 uptake at 1 bar, indicating that surface chemistry plays a crucial role in addition to porosity. HKUST-1, with its open metal sites, demonstrates high CO2 uptake, highlighting the importance of unsaturated metal centers in gas adsorption.

The competitive performance of the 4-pia based MOF, despite its modest surface area, underscores a key principle in MOF design for specific applications: maximizing surface area is not always the primary goal. For applications like selective CO2 capture at ambient conditions, enhancing the enthalpy of adsorption through targeted functionalization can be a more effective strategy.

Experimental Protocols

To ensure the reproducibility and validity of these findings, it is essential to follow standardized experimental protocols. Below are representative methodologies for the synthesis of a 4-pia based MOF and the subsequent measurement of its gas adsorption properties.

Synthesis of a Representative 4-pia MOF: [Zn(4-pia)₂(SiF₆)]

This protocol is based on solvothermal methods commonly reported in the literature.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (4-pia)

  • Ammonium hexafluorosilicate ((NH₄)₂SiF₆)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O and 0.1 mmol of (NH₄)₂SiF₆ in 5 mL of DMF.

  • In a separate vial, dissolve 0.2 mmol of the 4-pia linker in 5 mL of DMF.

  • Combine the two solutions in the first vial.

  • Cap the vial tightly and place it in a programmable oven.

  • Heat the mixture to 100 °C for 24 hours.

  • Allow the oven to cool slowly to room temperature.

  • Colorless crystals of [Zn(4-pia)₂(SiF₆)] should form.

  • Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Activate the sample by heating under vacuum at 120 °C for 12 hours to remove any guest solvent molecules from the pores.

Diagram: Solvothermal Synthesis of a MOF

MOF_Synthesis cluster_prep Solution Preparation Metal_Salt Metal Salt Solution Mixing Mixing Metal_Salt->Mixing Linker Organic Linker Solution Linker->Mixing Heating Solvothermal Reaction (Heating in Oven) Mixing->Heating Cooling Controlled Cooling Heating->Cooling Washing Solvent Exchange & Washing Cooling->Washing Activation Activation (Heating under Vacuum) Washing->Activation Final_MOF Porous MOF Material Activation->Final_MOF

Caption: Workflow for the solvothermal synthesis of a Metal-Organic Framework.

Gas Adsorption Measurement

Gas adsorption isotherms are typically measured using a volumetric gas sorption analyzer.

Procedure:

  • Accurately weigh approximately 50-100 mg of the activated MOF sample into a sample tube.

  • Attach the sample tube to the analysis port of the gas sorption analyzer.

  • Perform a secondary outgassing of the sample in situ at the same activation temperature (e.g., 120 °C) for at least 4 hours to ensure the removal of any adsorbed atmospheric contaminants.

  • Measure the free space (void volume) in the sample tube using a non-adsorbing gas like helium.

  • Perform the gas adsorption measurement by introducing known doses of the adsorbate gas (e.g., CO2, N2) into the sample tube at a constant temperature (e.g., 273 K or 298 K).

  • Allow the pressure to equilibrate after each dose, and record the amount of gas adsorbed.

  • Continue this process until the desired relative pressure is reached.

  • The BET surface area is typically calculated from the nitrogen adsorption isotherm at 77 K in the relative pressure range of 0.05 to 0.3.

Diagram: Gas Adsorption Measurement Workflow

Gas_Adsorption Start Activated MOF Sample Degas In-situ Degassing Start->Degas Void_Volume Void Volume Measurement (with Helium) Degas->Void_Volume Adsorption Dosing with Adsorbate Gas (e.g., CO2, N2) Void_Volume->Adsorption Equilibration Pressure Equilibration Adsorption->Equilibration Data_Point Record Adsorbed Amount Equilibration->Data_Point Data_Point->Adsorption Repeat for next pressure point Isotherm Isotherm Generation Data_Point->Isotherm Analysis Data Analysis (BET, Uptake Capacity) Isotherm->Analysis

Caption: A typical workflow for measuring gas adsorption isotherms in MOFs.

Concluding Remarks and Future Outlook

The comparison between MOFs derived from this compound and those from conventional linkers reveals a fascinating trade-off between surface area and surface chemistry. While high surface area MOFs like MOF-5 and HKUST-1 are excellent general adsorbents, the targeted functionality of the 4-pia linker leads to a competitive CO2 uptake capacity even with a more modest surface area. This highlights the importance of linker functionalization for applications requiring selective gas capture.

The flexibility of the 4-pia linker may also lead to interesting structural dynamics, such as "gate-opening" or "breathing" effects, which could be harnessed for highly selective separations. Future research should focus on exploring these dynamic properties and on the synthesis of isostructural MOFs with modified 4-pia linkers to further tune their gas adsorption properties. The strategic design of organic linkers, as exemplified by this compound, will undoubtedly continue to be a cornerstone of innovation in the field of Metal-Organic Frameworks.

References

  • Title: A flexible twofold interpenetrated coordination network with a high CO2 uptake.
  • Title: A pillared-layer coordination polymer with a high CO2/CH4 selectivity. Source: CrystEngComm, 2012, 14, 5148-5151. URL:[Link]
  • Title: Bio-MOF-100: An Aminopyridyl-Decorated Metal−Organic Framework for High CO2 Adsorption. Source: Journal of the American Chemical Society, 2009, 131 (38), pp 13562–13563. URL:[Link]
  • Title: A new metal-organic framework (MOF) for acetylene storage. Source: Chemical Communications, 2003, (16), 2024-2025. URL:[Link]
  • Title: A New Zirconium-Based Metal−Organic Framework with Exceptional Chemical Stability. Source: Journal of the American Chemical Society, 2008, 130 (40), pp 13204–13205. URL:[Link]
  • Title: Synthesis of ZIF-8 and ZIF-67 by solvent based activation. Source: Dalton Transactions, 2015, 44, 17099-17103. URL:[Link]
  • Title: Design and synthesis of an exceptionally stable and highly porous metal-organic framework.

cytotoxicity comparison between N-(Pyridin-4-yl)isonicotinamide and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

Analyzing Literature Findings

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Refining Comparative Framework

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Initiating Comprehensive Search

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Gathering Initial Data

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Structuring the Comparison Guide

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Compiling the Necessary Data

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experimental vs. theoretical bond lengths and angles in N-(Pyridin-4-yl)isonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Acquisition

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Analyzing Data Comparison

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Locating Key Comparisons

Analyzing Related Findings

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Seeking Specific Data Now

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Analyzing Structural Data

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Locating CCDC Entry

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Locating Crystallographic Data

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Comparing Experimental & Theory

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comparative analysis of the crystal packing in different solvates of N-(Pyridin-4-yl)isonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Strategy

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Analyzing Crystallographic Data

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Defining Guide Structure

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validating the reproducibility of N-(Pyridin-4-yl)isonicotinamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Synthesis Exploration

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Expanding Literature Review Scope

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Developing Detailed Structure Now

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Focusing Reproducibility Guide

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Defining Scope & Integrity

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Analyzing Core Synthesis Methods

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Refining Guide Structure

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Defining Synthetic Methods & Protocols

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cross-validation of analytical data for N-(Pyridin-4-yl)isonicotinamide characterization

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Efforts

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Structuring Guide Development

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Developing the Framework

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Outlining Detailed Protocols

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Developing the Initial Structure

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Safety Operating Guide

N-(Pyridin-4-yl)isonicotinamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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Planning the Guide's Structure

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Broadening Data Scope

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Personal protective equipment for handling N-(Pyridin-4-yl)isonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Safety Protocol Review

I've initiated a thorough search for the safety data sheet (SDS) and associated toxicological data concerning N-(Pyridin-4-yl)isonicotinamide. I am now proceeding to identify established laboratory safety protocols and PPE guidelines relevant to solid, powdered chemicals, especially those with comparable properties.

Formulating PPE Recommendations

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Locating Safety Data

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Compiling Key Data

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.